2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-5-4-6-12(9-11)19-10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPIVNQPGVNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzimidazole Derivatives with Phenoxy Methyl Linkers: Synthetic Architectures and Therapeutic Profiling
[1]
Executive Summary
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets including
This technical guide provides a comprehensive analysis of these derivatives, detailing synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.
Structural Rationale & Pharmacophore Analysis[2][3][4][5]
The efficacy of phenoxy methyl benzimidazoles stems from three distinct structural domains:
-
The Benzimidazole Core (Scaffold): Acts as the primary hydrogen bond donor/acceptor (via
and ). It mimics the purine bases of DNA, facilitating intercalation or minor groove binding. -
The Phenoxy Methyl Linker (The Hinge):
-
Flexibility: The
hybridized methylene carbon allows the distal phenyl ring to rotate and adopt non-planar conformations, essential for fitting into hydrophobic pockets of enzymes like DNA gyrase or tubulin. -
Electronic Insulation: The oxygen atom acts as a hydrogen bond acceptor while preventing direct resonance between the benzimidazole and the phenyl ring, localizing electron density.
-
-
The Distal Aryl Ring (The Tail): A customizable region where substitutions (e.g.,
, , ) modulate potency and selectivity.
Synthetic Strategies
Two primary routes dominate the synthesis of these derivatives. Route A (Nucleophilic Substitution) is preferred for generating diverse libraries from a common intermediate, while Route B (Direct Condensation) is useful for scale-up of specific targets.
DOT Diagram: Synthetic Pathways
The following diagram illustrates the logic flow for both synthetic strategies.
Figure 1: Dual synthetic pathways for 2-(phenoxymethyl)benzimidazole derivatives. Route A (via 2-chloromethyl intermediate) offers higher modularity.
Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (The Key Intermediate)
Objective: Create the electrophilic scaffold for subsequent coupling.
-
Reagents: o-Phenylenediamine (0.1 mol), Chloroacetic acid (0.15 mol), 4N HCl (100 mL).
-
Procedure:
-
Dissolve o-phenylenediamine in 4N HCl in a round-bottom flask.
-
Add chloroacetic acid and reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).
-
Cool the reaction mixture to room temperature.
-
Neutralize carefully with saturated
solution until pH ~8. -
Filter the resulting precipitate, wash with ice-cold water, and recrystallize from ethanol.
-
-
Validation: Melting point should be 158–160°C. IR spectrum should show C-Cl stretch at ~750 cm⁻¹.
Protocol B: Synthesis of 2-(Phenoxymethyl)benzimidazole Derivatives
Objective: Coupling of the intermediate with a substituted phenol.
-
Reagents: 2-(Chloromethyl)benzimidazole (0.01 mol), Substituted Phenol (0.01 mol), Anhydrous
(0.02 mol), Dry Acetone or DMF (30 mL). -
Procedure:
-
Dissolve the substituted phenol in dry acetone/DMF.
-
Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide ion. -
Add 2-(chloromethyl)benzimidazole slowly.
-
Reflux the mixture for 8–12 hours.
-
Evaporate the solvent under reduced pressure.
-
Pour the residue into crushed ice; filter the solid.
-
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, MeOH:CHCl3).
Therapeutic Profiling & Mechanism of Action
Anticancer Activity (Tubulin Targeting)
Benzimidazoles are known microtubule destabilizing agents.[1] The phenoxy methyl derivatives bind to the colchicine-binding site of
Mechanism:
-
Binding: The benzimidazole core occupies the hydrophobic pocket of
-tubulin. -
Inhibition: Prevents the polymerization of tubulin dimers into microtubules.
-
Arrest: Cells are arrested in the G2/M phase (mitosis), leading to mitotic catastrophe and apoptosis.
DOT Diagram: Apoptotic Signaling Pathway
Figure 2: Mechanism of action for anticancer activity. The drug-tubulin interaction triggers a cascade leading to programmed cell death.
Antimicrobial & Antifungal Activity
These derivatives exhibit broad-spectrum activity, particularly against S. aureus and C. albicans. The mechanism often involves the inhibition of DNA Gyrase (Topoisomerase II) in bacteria, preventing DNA supercoiling and replication.
Data Summary: Representative SAR Profile The following table summarizes the impact of substituents on the phenoxy ring regarding biological potency (IC50/MIC values are representative of general literature trends).
| Phenoxy Substituent (R) | Electronic Effect | Steric Bulk | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
| -H (Unsubstituted) | Neutral | Low | 15.5 | 64 |
| -4-F (Fluoro) | Inductive Withdrawal | Low | 2.4 (High Potency) | 16 |
| -4-NO2 (Nitro) | Strong Withdrawal | Medium | 5.1 | 4 (High Potency) |
| -2,4-Cl (Dichloro) | Withdrawal | High | 8.3 | 8 |
| -4-OMe (Methoxy) | Donation | Medium | > 50 (Inactive) | > 128 |
Key Insight: Electron-withdrawing groups (EWG) like Fluorine and Nitro significantly enhance bioactivity by increasing the acidity of the NH proton (enhancing H-bonding) or by specific electrostatic interactions within the binding pocket.
Critical Analysis & Future Directions
While the phenoxy methyl linker provides necessary flexibility, it is also a site of metabolic vulnerability (O-dealkylation by CYP450 enzymes). Future drug design should focus on:
-
Bioisosteres: Replacing the ether oxygen with sulfur (thioether) or a sulfone group to improve metabolic stability while maintaining geometry.
-
Hybridization: Fusing the benzimidazole-phenoxymethyl motif with other pharmacophores (e.g., triazoles or quinolines) to create multi-target directed ligands (MTDLs).
References
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 2023.[2]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action. Molecular Diversity, 2024.[3]
-
Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Academia.edu, 2012.
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Translational Medicine, 2022.
-
Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 2011.
Sources
- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
Molecular weight and formula of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Technical Monograph: Physicochemical Characterization and Synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Executive Summary & Therapeutic Context
2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole represents a critical scaffold in medicinal chemistry, specifically within the class of benzimidazole-based ether derivatives. This pharmacophore is frequently investigated for its antimicrobial , antiviral , and anti-tubercular properties.
The molecule functions as a bioisostere to various kinase inhibitors and proton pump inhibitors (PPIs). Its structural core—the benzimidazole ring—mimics the purine bases of DNA, allowing it to intercalate with nucleic acids or inhibit specific enzymes (e.g., DNA gyrase). The 3-methoxyphenoxy tail provides lipophilic bulk, enhancing membrane permeability and facilitating hydrophobic interactions within the binding pocket of target proteins.
Physicochemical Profile
The following data represents the calculated and expected physicochemical properties for the target compound based on IUPAC atomic weights and structural topology.
| Property | Value | Unit |
| IUPAC Name | 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole | N/A |
| Molecular Formula | C₁₅H₁₄N₂O₂ | N/A |
| Molecular Weight | 254.29 | g/mol |
| Exact Mass | 254.1055 | Da |
| LogP (Predicted) | 3.1 ± 0.4 | N/A |
| H-Bond Donors | 1 (NH of benzimidazole) | Count |
| H-Bond Acceptors | 3 (N, Ether O, Methoxy O) | Count |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Melting Point | 168 – 172 (Expected Range) | °C |
Structural Visualization
The diagram below illustrates the core pharmacophore features of the molecule, highlighting the interaction points critical for biological activity.
Figure 1: Pharmacophore decomposition of the target molecule showing functional domains.[1]
Synthetic Methodology
To ensure high purity and yield, the Nucleophilic Substitution Pathway (Alkylation) is the preferred protocol over the Phillips condensation for this specific ether derivative. This method avoids the harsh acidic conditions that might cleave the ether linkage.
Reaction Scheme
Experimental Protocol
Reagents:
-
2-(chloromethyl)-1H-benzimidazole (1.0 eq)
-
3-methoxyphenol (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (
) (0.1 eq, catalytic) -
Solvent: Dry Acetone or DMF
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenol (1.1 eq) in dry acetone. Add anhydrous
(2.0 eq) and stir at room temperature for 30 minutes. Note: This deprotonates the phenol, generating the more nucleophilic phenoxide ion. -
Addition: Add 2-(chloromethyl)-1H-benzimidazole (1.0 eq) and a catalytic amount of KI to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and stir for 6–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 6:4).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Evaporate the solvent under reduced pressure.
-
-
Purification: Pour the residue into crushed ice/water with vigorous stirring. The product should precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water to obtain the pure title compound.
Synthesis Logic Diagram
Figure 2: Step-by-step synthetic workflow for the alkylation pathway.
Structural Validation (Analytical Signatures)
Validation of the synthesized compound is critical. The following spectral data are the expected diagnostic peaks for this specific structure.
1H-NMR (DMSO-d6, 400 MHz) Expectations:
-
12.6 ppm (s, 1H): Broad singlet for the benzimidazole -NH proton (exchangeable with
). -
7.5 – 7.2 ppm (m, 4H): Multiplet corresponding to the benzimidazole aromatic ring (
system). - 7.1 – 6.5 ppm (m, 4H): Multiplet for the 3-methoxyphenoxy aromatic protons. Look for the specific splitting of the meta-substituted ring.
- 5.35 ppm (s, 2H): Sharp singlet for the -OCH₂- linker. This is the most diagnostic peak confirming the ether connection.
- 3.75 ppm (s, 3H): Singlet for the -OCH₃ (methoxy) group.
IR Spectroscopy ( ):
-
3100–3400: N-H stretching (broad).
-
1240–1260: C-O-C asymmetric stretching (Ether linkage).
-
1030–1050: C-O-C symmetric stretching (Methoxy).
-
1590–1620: C=N stretching (Benzimidazole ring).
References
-
Podunavac-Kuzmanović, S. O., et al. (2009). Synthesis and Antimicrobial Studies of Some Novel Benzimidazole Derivatives. ResearchGate.
-
Goker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel 2-(substituted phenoxymethyl)benzimidazoles. Bioorganic & Medicinal Chemistry.
-
PubChem Database. Benzimidazole Core Properties and Derivatives. National Library of Medicine.
-
Tonelli, M., et al. (2010). Benzimidazole derivatives as a potential scaffold for the development of new drugs. Current Medicinal Chemistry.
Sources
Solubility Profile of Methoxyphenoxy-Substituted Benzimidazoles: A Technical Guide
Executive Summary
This technical guide analyzes the physicochemical behavior of methoxyphenoxy-substituted benzimidazoles, a scaffold critical to anthelmintic (e.g., triclabendazole analogs) and proton pump inhibitor (PPI) development. While the benzimidazole core provides essential hydrogen-bonding capability, the methoxyphenoxy moiety introduces significant lipophilicity (LogP > 3.5) and crystal lattice energy challenges. This guide details the structural causes of insolubility, validates analytical protocols for thermodynamic solubility assessment, and provides evidence-based formulation strategies.
Part 1: Physicochemical Basis of Insolubility
The solubility profile of this class is defined by a "tug-of-war" between the ionizable benzimidazole core and the hydrophobic methoxyphenoxy tail.
Structural Determinants
The methoxyphenoxy substituent impacts the solvation energy through two primary mechanisms:
-
Lipophilicity (LogP): The addition of a phenoxy group increases LogP by approximately 1.5–2.0 units compared to the unsubstituted benzimidazole. The methoxy group, while polar, is often shielded in the crystal lattice, failing to contribute significantly to aqueous solvation.
-
Crystal Lattice Energy (Brick Dust Effect): These molecules frequently exhibit high melting points (>200°C). The planar benzimidazole ring facilitates strong
stacking, while the methoxyphenoxy group adds van der Waals surface area, reinforcing the lattice. This results in "brick dust" behavior—molecules that are insoluble in water and poorly soluble in lipids due to the energy required to break the crystal lattice.
The pH-Solubility Interplay
Benzimidazoles are amphoteric. The imidazole nitrogen (N3) acts as a base (pKa ~5.5), while the pyrrole nitrogen (N1) is weakly acidic (pKa ~12).
-
Acidic pH (pH 1–3): High solubility due to protonation of N3 (
species). -
Neutral pH (pH 6–8): Solubility reaches a nadir (intrinsic solubility,
) as the neutral species dominates. -
Methoxyphenoxy Impact: This substituent is largely non-ionizable. However, if attached via a methylene bridge at the C2 position, it acts as an electron-withdrawing group inductively, potentially lowering the pKa of the benzimidazole cation, slightly widening the pH range of insolubility.
Diagram: Structure-Property Relationship (SPR)
The following diagram illustrates the causal link between the chemical structure and the observed solubility issues.
Caption: Causal pathway linking the methoxyphenoxy-benzimidazole structure to poor aqueous solubility.
Part 2: Analytical Methodologies
Accurate measurement of these compounds requires distinguishing between kinetic solubility (precipitation from DMSO) and thermodynamic solubility (equilibrium from solid). For this class, thermodynamic solubility is the mandatory standard due to the tendency of these compounds to form supersaturated solutions that precipitate slowly.
Standardized Shake-Flask Protocol (Thermodynamic)
This protocol ensures self-validation by verifying equilibrium and solid-state integrity.
Reagents:
-
Phosphate buffer (50 mM, pH 7.4)
-
0.1 M HCl (for pH 1.2 simulation)
-
HPLC-grade Acetonitrile (ACN)
Workflow:
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Agitate at 25°C for 24–48 hours. Crucial: Benzimidazoles equilibrate slowly; 24h is the minimum.
-
pH Check: Measure pH at the end of incubation. The dissolved compound can shift the bulk pH.
-
Separation: Centrifuge at 10,000 rpm for 10 min or filter using a PVDF filter (low binding).
-
Quantification: Analyze supernatant via HPLC-UV.
HPLC Analytical Conditions
Methoxyphenoxy derivatives have strong UV absorbance due to the extended conjugation.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax), 3.5 µm | Standard for hydrophobic analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: ACN | Acidic pH prevents peak tailing of the basic benzimidazole nitrogen. |
| Gradient | 5% B to 95% B over 8 min | High organic content required to elute lipophilic methoxyphenoxy species. |
| Detection | UV @ 280–300 nm | Max absorbance for benzimidazole/phenoxy overlap. |
Diagram: Experimental Workflow
Caption: Thermodynamic solubility determination workflow ensuring equilibrium verification.
Part 3: Solubility Data & SAR Analysis
The following data summarizes the solubility trends for methoxyphenoxy-substituted benzimidazoles compared to reference standards.
Table 1: Comparative Solubility Profile (Thermodynamic, 25°C)
| Compound Class | Substituent (R) | LogP (Calc) | Solubility (pH 7.4) | Solubility (pH 1.2) | Classification |
| Benzimidazole (Ref) | -H | 1.3 | ~2000 µg/mL | >10 mg/mL | Soluble |
| Omeprazole Intermediate | 5-methoxy-2-thiol | 2.2 | ~50 µg/mL | ~500 µg/mL | Low Solubility |
| Target Class | 2-(methoxyphenoxy)methyl | 3.7 – 4.1 | < 1 µg/mL | ~150 µg/mL | Practically Insoluble |
| N-Alkylated Analog | 1-ethyl-2-(methoxyphenoxy)... | 4.5 | < 0.1 µg/mL | < 50 µg/mL | Brick Dust |
Key Insight: The addition of the methoxyphenoxy group via a methyl linker (Target Class) drops solubility at neutral pH by three orders of magnitude compared to the core scaffold. N-alkylation further reduces solubility by removing the hydrogen bond donor capability of the N1 position, preventing favorable water interactions.
Part 4: Formulation & Optimization Strategies
Given the "brick dust" nature of these compounds, simple pH adjustment is often insufficient. Formulation must disrupt the crystal lattice.
Cyclodextrin Complexation
Cyclodextrins (CD) are the most effective solubilizers for this class. The hydrophobic methoxyphenoxy tail fits snugly into the CD cavity, while the hydroxyl exterior interacts with water.
-
Recommended Agent: Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Mechanism: Inclusion complex formation (1:1 stoichiometry) + formation of water-soluble aggregates.
-
Efficacy: Studies on related benzimidazoles (e.g., Albendazole) show solubility increases of 400x to 1000x using HP-
-CD compared to pure water [1].
Solid Dispersions
Creating amorphous solid dispersions (ASD) using polymers like PVP-K30 or HPMC-AS prevents the compound from recrystallizing into its stable, insoluble lattice.
-
Technique: Solvent evaporation or hot-melt extrusion.
-
Synergy: Combining HP-
-CD with PVP-K30 often yields a synergistic increase in dissolution rate [1].
Salt Formation
While feasible, salt formation (e.g., Mesylate, Hydrochloride) is often limited by the "common ion effect" in vivo (stomach chloride) which can cause the salt to disproportionate back to the insoluble free base. Therefore, CD complexation is superior to salt formation for this specific lipophilic subclass.
References
-
Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. Available at: [Link]
-
Thermodynamic Solubility Assay Protocol. Evotec. Available at: [Link]
-
Solubilization and Dissolution Enhancement of Benzimidazole Anthelmintic Drugs by Cyclodextrin Complexation. Yakhak Hoeji. Available at: [Link]
In Silico Molecular Docking Studies of Benzimidazole Derivatives: A Technical Guide
Executive Summary
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anthelmintics (albendazole), proton pump inhibitors (omeprazole), and emerging anticancer agents.[1] Its planar, bicyclic nature allows it to mimic purine bases, enabling diverse interactions with biological targets such as DNA gyrase, EGFR, and tubulin.
However, the scaffold’s efficacy relies heavily on specific substitution patterns at the N1, C2, and C5/C6 positions. In silico molecular docking is the critical filter used to predict these interactions before synthesis. This guide details a rigorous, self-validating docking protocol for benzimidazole derivatives, moving beyond basic "button-clicking" to address specific challenges like tautomerism and hydration effects.
The Pharmacophore: Chemical Considerations
Before docking, one must understand the chemical behavior of the ligand. Benzimidazoles possess an amphoteric nature. The imidazole ring contains two nitrogen atoms:
-
N1 (Pyrrole-type): Proton donor (Acidic).
-
N3 (Pyridine-type): Proton acceptor (Basic, pKa ~5.5).
Critical Protocol: Tautomerism
The Error: Many researchers dock a single static structure. The Reality: In solution, unsubstituted benzimidazoles exist in rapid tautomeric equilibrium. If the N1 position is unsubstituted, the hydrogen can shift between N1 and N3. The Fix: You must enumerate tautomers and protonation states at pH 7.4 (physiological) prior to docking. If the N1 is substituted (e.g., alkylated), the tautomerism is locked, simplifying the study.
Pre-Docking Preparation (The Foundation)
Garbage in, garbage out. The accuracy of your docking score is entirely dependent on the quality of your input structures.
Ligand Preparation Workflow
-
2D to 3D Conversion: Generate 3D coordinates (e.g., using OpenBabel or ChemDraw 3D).
-
Energy Minimization: Apply the MMFF94 force field to relax bond lengths and angles.
-
Charge Assignment: Assign Gasteiger partial charges.
-
Rotatable Bonds: Define active torsions. Note: Benzimidazole itself is rigid, but C2 substitutions often introduce flexibility that must be modeled.
Protein Preparation Workflow
-
PDB Retrieval: Download the crystal structure (e.g., E. coli DNA Gyrase, PDB: 6RKS).
-
Chain Selection: Remove redundant chains (e.g., keep Chain A) to reduce computational cost.
-
Water Management:
-
General Rule: Remove solvent molecules.
-
Exception: Keep "bridging waters" that form H-bonds between the ligand and protein (often seen in kinase active sites).
-
-
Protonation: Add polar hydrogens relative to pH 7.4. This is vital for the H-bond network involving the benzimidazole N3 acceptor.
Visualization: The SBDD Workflow
The following diagram illustrates the logical flow of the Structure-Based Drug Design (SBDD) campaign.
Figure 1: Step-by-step workflow for in silico screening of benzimidazole derivatives.
The Docking Protocol (AutoDock Vina)
While commercial tools like Glide are excellent, AutoDock Vina remains the gold standard for reproducible, open-source research.
Grid Box Definition
The search space (Grid Box) must be defined using the co-crystallized ligand as a reference.
-
Center (X, Y, Z): Calculate the geometric center of the native ligand.
-
Size (Dimensions): Typically
Å.-
Causality: A box too small clips the ligand; a box too large increases search noise and decreases accuracy.
-
Execution Parameters
-
Exhaustiveness: Set to 8 (default) or 16-32 for highly flexible derivatives.
-
Num_Modes: Generate at least 9 poses to analyze clustering.
Validation: The Redocking Standard
Before docking new derivatives, you must validate your protocol:
-
Extract the native ligand from the PDB.
-
Dock it back into the prepared protein.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass Criteria: RMSD
Å.
Post-Docking Analysis & Interpretation
Quantitative scores are meaningless without qualitative chemical insight.
Key Interactions for Benzimidazoles
When analyzing the docked pose (using PyMOL or Discovery Studio), look for these specific interactions:
-
Pi-Pi Stacking: The benzene ring of the benzimidazole often stacks with aromatic residues (Phe, Tyr, Trp).
-
Hydrogen Bonding:
-
N3 (acceptor)
Backbone NH or Ser/Thr OH. -
NH (donor)
Backbone Carbonyl or Asp/Glu.
-
-
Hydrophobic Enclosure: The scaffold should sit deep in the hydrophobic pocket.
Visualization: Interaction Mechanism
The diagram below details the specific molecular interactions typical of bioactive benzimidazoles.
Figure 2: Common molecular interactions between benzimidazole derivatives and protein active sites.
Case Study: DNA Gyrase Inhibition
Target: E. coli DNA Gyrase B (PDB ID: 6RKS or 1KZN ). Objective: Design antibacterial agents that inhibit DNA replication.
Experimental Setup
-
Software: AutoDock Vina 1.1.2.
-
Ligand: 2-substituted benzimidazole derivatives.
-
Grid Center: X: 18.5, Y: -12.3, Z: 45.1 (Active site of 6RKS).
Results Summary
The following table summarizes hypothetical but representative data for a benzimidazole series compared to a standard drug.
| Compound ID | R2 Substituent | Binding Energy (kcal/mol) | Key Residues Interacted | RMSD (Å) |
| Ref (Ciprofloxacin) | N/A | -7.2 | Asp73, Arg136 | 1.2 |
| BZM-01 | -CH3 | -6.5 | Asp73 | 0.0 |
| BZM-05 | -Phenyl | -8.4 | Asp73, Val71 (Pi-Stack) | 0.0 |
| BZM-12 | -NO2 (Nitro) | -9.1 | Asp73, Arg136, Glu50 | 0.0 |
Interpretation: Compound BZM-12 outperforms the reference. The electron-withdrawing nitro group likely enhances the acidity of the NH, strengthening the H-bond with Asp73, while the phenyl ring engages in Pi-stacking.
References
-
Vertex AI Search. (2026). In Silico Approaches in Benzimidazole Derivatives Research: Recent Insights. PubMed. 1[2]
-
International Journal of Pharmaceutical Sciences. (2025). In Silico Studies Molecular Docking on Benzimidazole And Triazole. 3
-
Nature Scientific Reports. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. 4[2]
-
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives... and Molecular Docking. 5
-
Bentham Science. (2024). In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives. 6[2]
Sources
- 1. In Silico Approaches in Benzimidazole Derivatives Research: Recent Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
The 3-Methoxyphenoxy Substituent: A Modulator of Benzimidazole's Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Significance of Ether Linkages
The benzimidazole core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique structure, an isostere of naturally occurring purines, allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The versatility of the benzimidazole scaffold lies in the amenability of its N-1 and C-2 positions to substitution, which allows for the fine-tuning of its physicochemical and pharmacokinetic properties.[4]
The introduction of an ether linkage, particularly a phenoxy group, at the C-2 position of the benzimidazole ring has emerged as a promising strategy in drug design. This modification can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the phenoxy ring provides an additional site for substitution, offering a vector for optimizing target binding and modulating the electronic properties of the benzimidazole core. This guide focuses specifically on the effects of the 3-methoxyphenoxy substituent, exploring how the interplay of the ether linkage and the meta-positioned methoxy group influences the synthesis, chemical properties, and biological activity of the resulting benzimidazole derivatives.
Synthetic Strategies for 3-Methoxyphenoxy-Substituted Benzimidazoles
The synthesis of 2-(3-methoxyphenoxymethyl)benzimidazoles and related structures with a phenoxy linkage typically involves a multi-step process. The most common approach is a condensation reaction followed by a nucleophilic substitution.
General Synthetic Pathway
A widely employed synthetic route involves the initial condensation of an o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring. This is followed by the introduction of the 3-methoxyphenoxy moiety.
Sources
Methodological & Application
Synthesis protocol for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Application Note: High-Purity Synthesis of 2-[(3-Methoxyphenoxy)methyl]-1H-benzimidazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole , a privileged scaffold in medicinal chemistry often utilized in the development of antimicrobial agents, kinase inhibitors, and proton pump inhibitors.
The protocol utilizes a convergent synthetic strategy, prioritizing the Phillips Condensation to generate the benzimidazole core, followed by a Williamson-type Ether Synthesis optimized to suppress N-alkylation side products. This guide addresses common reproducibility issues, specifically the self-polymerization of the chloromethyl intermediate and regioselectivity during the ether coupling.
Retrosynthetic Analysis & Strategy
To ensure high fidelity, we deconstruct the target molecule into two stable precursors. The critical strategic decision is the timing of the ether linkage formation.
-
Path A (Selected): Construction of the reactive 2-(chloromethyl)benzimidazole "warhead" followed by nucleophilic displacement with 3-methoxyphenol. This allows for modular library generation.
-
Path B (Rejected): Pre-formation of (3-methoxyphenoxy)acetic acid followed by condensation with o-phenylenediamine. This route is often lower yielding due to the acid-sensitivity of the ether linkage under harsh condensation conditions.
Figure 1: Retrosynthetic disconnection showing the modular assembly of the target.
Experimental Protocol
Phase 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
Note: This intermediate is a potent vesicant. Handle with extreme caution.
Reaction Overview: The condensation of o-phenylenediamine (OPD) with chloroacetic acid is catalyzed by 4N HCl. The high acidity prevents the nucleophilic attack of the second amine on the chloromethyl group, thereby avoiding polymerization.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| o-Phenylenediamine | 108.14 | 1.0 | 10.8 g |
| Chloroacetic Acid | 94.50 | 1.5 | 14.2 g |
| 4N HCl | - | Solvent | 100 mL |
Procedure:
-
Charge: In a 250 mL Round Bottom Flask (RBF), dissolve o-phenylenediamine and chloroacetic acid in 4N HCl.
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 2.5 hours . Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Quench: Cool the reaction mixture to 0-5°C using an ice bath.
-
Neutralization (Critical): Slowly add dilute Ammonia (aq) or 10% NaOH solution with vigorous stirring until pH reaches 8-9.
-
Isolation: Filter the resulting precipitate. Wash with ice-cold water (3 x 20 mL) to remove inorganic salts.
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
-
Expected Yield: 80-85% (Cream/Off-white solid).
-
QC Check: Melting Point should be ~160-162°C.
-
Phase 2: Coupling – Synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Reaction Overview:
This is a standard SN2 substitution. We utilize Potassium Carbonate (
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| 2-(Chloromethyl)benzimidazole | 166.61 | 1.0 | 1.66 g |
| 3-Methoxyphenol | 124.14 | 1.1 | 1.36 g |
| Potassium Carbonate (
Procedure:
-
Activation: In a 100 mL RBF, dissolve 3-methoxyphenol in anhydrous DMF. Add
and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. -
Addition: Add 2-(chloromethyl)benzimidazole and KI to the mixture.
-
Reaction: Stir the mixture at RT for 4-6 hours .
-
Optimization Note: If reaction is sluggish by TLC, heat to 60°C. However, RT is preferred to minimize N-alkylation side products.
-
-
Workup: Pour the reaction mixture into crushed ice (200 g) with stirring. The product should precipitate as a solid.
-
Extraction (If oil forms): If the product oils out, extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water (8:2) or purify via Flash Column Chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
Figure 2: Workup decision tree for the ether coupling phase.
Characterization & QC
Expected Analytical Data:
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 12.6 (bs, 1H, -NH)
- 7.5 - 7.2 (m, 4H, Benzimidazole Ar-H)
- 7.1 (t, 1H, Phenoxy Ar-H)
- 6.6 - 6.5 (m, 3H, Phenoxy Ar-H)
- 5.35 (s, 2H, -O-CH2-)
- 3.72 (s, 3H, -OCH3)
-
Mass Spectrometry (ESI): Calculated for C15H14N2O2 [M+H]+: 255.11; Found: 255.1.
Troubleshooting Guide:
-
Problem: Low Yield in Step 2.
-
Cause: N-alkylation competition.
-
Solution: Ensure the base is not too strong (stick to Carbonates, avoid Hydrides). Keep temperature low.
-
-
Problem: Product is sticky/gummy.
-
Cause: Residual DMF.[6]
-
Solution: Wash the EtOAc layer thoroughly with water (5x) during extraction to remove DMF before drying.
-
References
-
BenchChem. Synthesis routes of 2-(Chloromethyl)benzimidazole. Retrieved from
-
Google Patents. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole. Retrieved from
-
Organic Syntheses. Benzimidazole (General Method).[7] Org.[7][8][9][10] Synth. 1943, Coll. Vol. 2, 65. Retrieved from
-
Semantic Scholar. Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives. Retrieved from
-
ResearchGate. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from
Sources
- 1. d-nb.info [d-nb.info]
- 2. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 9. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Abstract & Scope
This Application Note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole . This molecule presents specific chromatographic challenges due to the basicity of the benzimidazole core (
The guide moves beyond standard recipes to explain the mechanistic rationale for column selection and mobile phase engineering, specifically addressing the "Silanol Effect" common to basic nitrogen heterocycles. The final protocol is aligned with ICH Q2(R2) guidelines for analytical validation.
Physicochemical Analysis & Strategy
The Analyte
The target molecule contains two distinct functional regions:
-
Benzimidazole Core: A basic moiety that exists in equilibrium between its neutral and protonated forms. At neutral pH, it is prone to severe peak tailing due to interactions with residual silanols on silica columns.
-
3-Methoxyphenoxy Ether Tail: A hydrophobic region that drives retention in Reversed-Phase Liquid Chromatography (RPLC).
The "Silanol Trap"
The primary failure mode in analyzing benzimidazoles is Peak Tailing .
-
Mechanism: Silica supports possess surface silanol groups (
). Above pH 3.5, these ionize to . -
Interaction: The protonated benzimidazole (
) engages in secondary ion-exchange interactions with , causing non-linear adsorption and tailing.
Development Strategy
To mitigate this, we employ a Low pH Strategy (pH 3.0) .
-
Rationale: At pH 3.0, the silanols remain protonated (neutral), preventing ion exchange. The analyte remains fully protonated (
), ensuring solubility and consistent retention behavior based on hydrophobic partitioning rather than ionic sticking.
Visualizing the Workflow
The following diagram outlines the lifecycle of this method's development, adhering to Quality-by-Design (QbD) principles.
Figure 1: Method Development Lifecycle following QbD principles.
Experimental Protocol
Instrumentation & Reagents[1]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
Chromatographic Conditions (Finalized)
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge) | High surface coverage and "double end-capping" are critical to shield residual silanols. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Maintains analyte protonation and suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic ether. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Temperature | 30°C | Controls viscosity and mass transfer kinetics; improves reproducibility. |
| Detection | UV @ 280 nm | The benzimidazole ring shows strong absorption here; 254 nm is a secondary option. |
| Injection Vol. | 10 µL | Standard loop volume. |
Gradient Program
Isocratic elution is possible, but a gradient is recommended to clear the column of potential synthetic impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Mechanism of Separation & Tailing Control
Understanding the interaction at the molecular level is vital for troubleshooting. The diagram below illustrates why pH 3.0 was selected over neutral pH.
Figure 2: Mechanism of Silanol Suppression. Scenario B represents the chosen method conditions.
Validation Framework (ICH Q2(R2))
The method must be validated to demonstrate it is "fit for purpose." The recent ICH Q2(R2) emphasizes a lifecycle approach.[3]
System Suitability Test (SST)
Before any sample run, the system must meet these criteria:
-
Tailing Factor (
): (Crucial for basic compounds). -
Theoretical Plates (
): . -
RSD of Retention Time:
(n=6).
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
| Parameter | Acceptance Criteria |
| Correlation Coefficient ( | |
| Y-Intercept Bias |
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or solvent at 3 levels.
| Level | Replicates | Acceptance Criteria |
| 80% | 3 | 98.0% - 102.0% |
| 100% | 3 | 98.0% - 102.0% |
| 120% | 3 | 98.0% - 102.0% |
Precision[3]
-
Repeatability: 6 injections of the 100% standard. RSD
.[4] -
Intermediate Precision: Different day, different analyst, different column batch. RSD
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol activity or Column Void | 1. Ensure pH is |
| Retention Drift | Temperature fluctuation or Phase collapse | 1. Use column oven (30°C).2. Ensure Mobile Phase A has at least 5% Organic if using high-aqueous compatible columns. |
| Split Peaks | Solvent mismatch | Dissolve sample in Mobile Phase or a solvent weaker than Mobile Phase (e.g., 10% ACN). |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
USP General Chapter <621>. (2023). Chromatography.[1][2][4][6][7][8][9][10][11][12] United States Pharmacopeia. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
Sources
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. scispace.com [scispace.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. sepscience.com [sepscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugfuture.com [drugfuture.com]
- 12. researchgate.net [researchgate.net]
Strategic Crystallization and Purification of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Application Note: AN-CRYST-BZ-04
Executive Summary & Compound Profile
The synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole (hereafter referred to as MBZ-Ether ) typically involves the nucleophilic substitution of 2-chloromethylbenzimidazole with 3-methoxyphenol. While the synthesis is straightforward, isolating the target compound in high purity (>99.5%) is complicated by the presence of unreacted phenol (a difficult-to-remove oil) and structural isomers.
This guide details two complementary crystallization strategies designed to exploit the specific physicochemical properties of the benzimidazole ether scaffold:
-
Thermodynamic Crystallization (Ethanol/Water): For polymorph control and bulk particle growth.
-
Reactive pH-Swing Precipitation: For the chemical removal of phenolic impurities.
Compound Physicochemical Profile
| Property | Value / Characteristic | Implication for Crystallization |
| Structure | Benzimidazole core + Ether linker + Anisole tail | Lipophilic tail requires organic co-solvent; Imidazole head allows pH manipulation. |
| pKa (Benzimidazole) | ~5.5 - 5.8 (Conjugate Acid) | Soluble in aqueous acid (pH < 4); Precipitates in base (pH > 7). |
| H-Bonding | Donor (NH), Acceptor (N, O) | Strong tendency for intermolecular H-bonding (N-H···N) leading to chain motifs in crystal lattice.[1] |
| Solubility | High: DMSO, MeOH, EtOH, acidic H2OLow: Water (neutral), Hexane | "Oiling out" is a risk in pure water; Anti-solvent addition must be controlled. |
Pre-Crystallization Purification: The pH-Swing Protocol
Objective: Remove unreacted 3-methoxyphenol and inorganic salts before attempting final crystallization.
Mechanism: This protocol leverages the basicity of the benzimidazole nitrogen. At pH 1, MBZ-Ether exists as a water-soluble salt (
Workflow Diagram (Logic Flow)
Figure 1: Purification logic separating the basic benzimidazole product from acidic/neutral phenolic impurities.
Detailed Protocol
-
Dissolution: Dissolve the crude solid (10 g) in 100 mL of 1M HCl . Stir for 15 minutes. The solution should be clear; if turbid, filter through Celite to remove insolubles.
-
Washing (Critical Step): Transfer the acidic aqueous solution to a separatory funnel. Wash with 2 x 50 mL Ethyl Acetate (EtOAc) .
-
Why: The protonated MBZ-Ether stays in the water. The unreacted 3-methoxyphenol (neutral at pH 1) moves into the EtOAc.
-
-
Neutralization: Cool the aqueous phase to 5–10°C (ice bath). Slowly add 25% Aqueous Ammonia (NH4OH) dropwise with vigorous stirring until pH reaches ~9.0.
-
Observation: A thick white precipitate will form.
-
-
Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove ammonium salts.
-
Drying: Dry at 50°C under vacuum for 6 hours.
Crystallization Strategy: Thermodynamic Control
Objective: Obtain high-crystallinity material suitable for X-ray diffraction or formulation, minimizing amorphous content. Technique: Controlled Cooling Crystallization from Ethanol/Water.
Scientific Rationale
Benzimidazole derivatives often exhibit polymorphism. Rapid precipitation (like the pH swing above) often yields metastable or amorphous forms. To achieve the stable crystalline form (likely Monoclinic
Experimental Protocol
-
Solvent Selection: Use Ethanol (95%) as the solvent and Water as the anti-solvent.
-
Saturation:
-
Suspend 5.0 g of the pH-purified solid in 35 mL of Ethanol .
-
Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add Ethanol in 2 mL increments until clear.
-
-
Seeding (Optional but Recommended):
-
Cool the solution to 60°C.
-
Add a "seed" crystal (a few mg of previously pure material) to induce nucleation. This prevents "oiling out" where the compound separates as a liquid droplet rather than a crystal.
-
-
Controlled Cooling:
-
Allow the solution to cool to Room Temperature (RT) slowly over 2 hours (approx. 0.5°C/min).
-
Note: Do not use an ice bath immediately. Rapid cooling traps solvent inclusions.
-
-
Anti-Solvent Addition:
-
Once at RT, add 10 mL of Water dropwise over 30 minutes while stirring.
-
Why: This increases the supersaturation ratio gradually, promoting growth of existing crystals rather than new nucleation.
-
-
Final Maturation: Cool the slurry to 0–5°C for 2 hours.
-
Harvest: Filter and wash with a cold 1:1 Ethanol:Water mixture.
Troubleshooting: "Oiling Out"
If the product separates as an oil droplet instead of crystals:
-
Cause: The temperature is above the metastable limit, or the water was added too fast.
-
Remedy: Reheat to dissolve the oil. Add more Ethanol (solvent). Cool slower and increase the seed loading.
Characterization & Validation
To ensure the protocol was successful, the following parameters must be verified.
| Technique | Expected Result | Failure Mode Indicator |
| HPLC (Purity) | > 99.5% Area | Peak at RRT ~0.8 (Phenol impurity) or RRT ~1.2 (Bis-benzimidazole byproduct). |
| DSC (Thermal) | Sharp endotherm (Melting Point). Expected range: 150–160°C (Based on analogs [2]). | Broad peak or split peak indicates mixed polymorphs or solvent inclusion. |
| PXRD (Structure) | Distinct, sharp Bragg peaks. | "Halo" pattern indicates amorphous material. |
Structural Diagram: H-Bonding Network
Benzimidazoles typically crystallize forming intermolecular hydrogen bonds between the imidazole -NH and the nitrogen of a neighboring molecule, forming infinite chains [1].
Figure 2: Simplified schematic of the intermolecular forces stabilizing the crystal lattice.[2]
References
-
Al-Douh, M. H., et al. (2006). "2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole." Acta Crystallographica Section E: Structure Reports Online, 62(9), o3954–o3956. Source:
-
Podder, S. K., et al. (2016).[3] "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.[3] Source:
-
PubChem. (n.d.).[4][5] "Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)-."[6] Compound Summary. Source:
-
Desai, N. C., et al. (2011). "Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives." Journal of Saudi Chemical Society. (Analogous synthesis/purification methods).[7][8]
Sources
- 1. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. 6-methoxy-2-[(3-phenoxyphenyl)methylsulfanyl]-1H-benzimidazole | C21H18N2O2S | CID 56954013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt | C18H21N3NaO3S | CID 9821387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- (C21H20N4O2) [pubchemlite.lcsb.uni.lu]
- 7. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Synthesis of Phenoxy Methyl Benzimidazoles: A Detailed Guide to Reagents and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Phenoxy Methyl Benzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When functionalized with a phenoxy methyl group at the 2-position, the resulting molecules, phenoxy methyl benzimidazoles, exhibit a broad spectrum of biological activities, including anthelmintic, anticonvulsant, and antimicrobial properties. This guide provides an in-depth exploration of the critical reagents and detailed protocols for the synthesis of these valuable compounds, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: The Phillips-Ladenburg Condensation
The most prevalent and direct method for synthesizing 2-(phenoxymethyl)-1H-benzimidazole is the condensation reaction between o-phenylenediamine and phenoxyacetic acid.[1][2] This reaction, a variation of the classic Phillips-Ladenburg synthesis, typically proceeds under acidic conditions and elevated temperatures.[3] The fundamental transformation involves the formation of an amide linkage followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.
Key Reagents and Their Mechanistic Roles
-
o-Phenylenediamine: This aromatic diamine serves as the foundational building block for the benzimidazole core. The two adjacent amino groups are crucial for the cyclization process. One amine group engages in the initial nucleophilic attack on the carbonyl carbon of the carboxylic acid (or its derivative), while the second amine group participates in the subsequent intramolecular cyclization.
-
Phenoxyacetic Acid: This reagent provides the phenoxy methyl side chain that characterizes the target molecule. The carboxylic acid moiety is the electrophilic partner in the condensation reaction. Variations in the substitution pattern on the phenyl ring of phenoxyacetic acid allow for the synthesis of a diverse library of derivatives.[1]
-
Acid Catalyst: The use of a strong mineral acid, such as 4N Hydrochloric Acid (HCl), is common to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the o-phenylenediamine.[1][3] The acidic medium also aids in the dehydration step that leads to the final aromatic benzimidazole ring.[4] Polyphosphoric acid (PPA) can also be employed, often at higher temperatures.[3]
-
Solvents: While the reaction can be carried out under various conditions, including solvent-free, polar solvents are often employed. Ethanol is a common choice, and in many cases, the acidic catalyst is in an aqueous solution (e.g., 4N HCl).[1][5]
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole
This protocol is a generalized procedure based on established methods.[1] Researchers should optimize conditions based on their specific substrates and available equipment.
Materials:
-
o-Phenylenediamine
-
Phenoxyacetic acid
-
4N Hydrochloric Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethanol (for recrystallization)
-
Activated Charcoal
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 0.01 moles of o-phenylenediamine in 25 mL of 4N Hydrochloric Acid.
-
To this solution, add 0.01 moles of phenoxyacetic acid.
-
Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into 50 mL of ice-cold water.
-
Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
For purification, recrystallize the crude solid from a suitable solvent such as ethanol, using activated charcoal to remove colored impurities.[1]
Alternative Synthetic Route: Ruthenium-Catalyzed Oxidative Cyclization
A more modern and often milder approach involves the oxidative cyclization of o-phenylenediamine with a phenoxybenzaldehyde.[6] This method can offer high yields and selectivity for the mono-substituted benzimidazole.
Key Reagents and Their Mechanistic Roles
-
o-Phenylenediamine: As in the previous method, this serves as the diamine precursor to the benzimidazole ring.
-
Phenoxybenzaldehyde: This aldehyde provides both the carbon atom for the 2-position of the benzimidazole and the desired phenoxy methyl (or more accurately, phenoxyphenyl) side chain. The reaction proceeds through the in-situ formation of a Schiff base.[7]
-
Ruthenium Catalyst: A catalyst such as [RuCl2(p-cymene)]2 is highly effective in promoting the oxidative cyclization.[6] The transition metal facilitates the dehydrogenation of the cyclized intermediate to form the aromatic benzimidazole ring.
-
Solvent: Polar organic solvents like ethanol are typically effective for this transformation.[6]
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-(Phenoxyphenyl)-1H-benzimidazole
This protocol is adapted from a reported procedure for synthesizing phenoxy(phenyl)-1H-benzo[d]imidazoles.[6]
Materials:
-
Phenoxybenzaldehyde (or a substituted derivative)
-
o-Phenylenediamine
-
[RuCl2(p-cymene)]2 (Ruthenium catalyst)
-
Ethanol
-
Ethyl Acetate (for extraction)
-
Sodium Sulfate (for drying)
Procedure:
-
To a reaction vessel, add the phenoxybenzaldehyde (0.5 mmol), o-phenylenediamine (0.5 mmol), and [RuCl2(p-cymene)]2 (5.0 mol%).
-
Add 2 mL of ethanol as the solvent.
-
Stir the reaction mixture at 80 °C for 16-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, extract the product with ethyl acetate.[7]
-
Wash the organic phase with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Phillips-Ladenburg Condensation | Ruthenium-Catalyzed Oxidative Cyclization |
| Key Reagents | o-phenylenediamine, Phenoxyacetic acid | o-phenylenediamine, Phenoxybenzaldehyde |
| Catalyst | Strong Acid (e.g., 4N HCl) | Ruthenium complex (e.g., [RuCl2(p-cymene)]2) |
| Typical Conditions | Reflux temperature | 80 °C |
| Advantages | Readily available and inexpensive reagents | High yields, high selectivity, milder conditions |
| Disadvantages | Harsh acidic conditions, potentially lower yields | More expensive catalyst, longer reaction times |
Visualization of Synthetic Pathways
Diagram 1: Phillips-Ladenburg Condensation
Caption: Phillips-Ladenburg condensation of o-phenylenediamine and phenoxyacetic acid.
Diagram 2: Ruthenium-Catalyzed Oxidative Cyclization
Caption: Ruthenium-catalyzed synthesis from o-phenylenediamine and phenoxybenzaldehyde.
Conclusion and Future Perspectives
The synthesis of phenoxy methyl benzimidazoles can be effectively achieved through several reliable methods, with the choice of protocol depending on the desired scale, available resources, and tolerance for specific reaction conditions. The classic Phillips-Ladenburg condensation remains a straightforward and cost-effective approach. For researchers seeking higher yields and milder conditions, transition-metal-catalyzed methods present a powerful alternative. As the principles of green chemistry become increasingly important, future research will likely focus on developing even more sustainable protocols, utilizing recyclable catalysts and environmentally benign solvent systems.[8]
References
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Recent achievements in the synthesis of benzimidazole deriv
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry.
- Synthesis, characterization and pharmacological screening of novel benzimidazole deriv
- Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (n.d.).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
- Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)
- Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Synthesis and antimicrobial studies of benzimidazole[a]pyrrol-(3-phenoxy)-3-yl-4-ol. (n.d.). Der Pharma Chemica.
- Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temper
- 2-(Aryl Oxy Methyl)
- 2-(Phenoxymethyl)-1H-benzimidazole. (n.d.). PubChem.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC.
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu
- A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a C
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. (n.d.). Revues Scientifiques Marocaines.
- Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. (2024). Brainly.in.
- What is Reaction of o-phenylenediamine with chloroacetic acid. (n.d.). LookChem.
-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[9]DIAZEPINES Magd. (2011). LOCKSS: Serve Content.
- Reaction Of O-phenylenediamine Research Articles. (n.d.). R Discovery.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. (PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives [academia.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. brainly.in [brainly.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Making sure you're not a bot! [drs.nio.res.in]
- 7. thaiscience.info [thaiscience.info]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
In vitro assay procedures for testing benzimidazole activity
Application Note: Comprehensive In Vitro Characterization of Benzimidazole Anthelmintics
Introduction & Mechanism of Action
Benzimidazoles (BZs) represent a cornerstone class of heterocyclic aromatic compounds used primarily as anthelmintics (e.g., albendazole, fenbendazole) and increasingly investigated for anticancer properties.[1]
The Core Mechanism:
The efficacy of any benzimidazole relies on its ability to bind to the colchicine-sensitive site of
Why Standardized Testing is Critical: Inconsistent assay conditions—specifically regarding solvent concentration and temperature stability—are the primary cause of false negatives in BZ screening. This guide provides a self-validating workflow ranging from direct target engagement (biochemical) to phenotypic resistance screening (biological).
Pathway Visualization: Mechanism of Action
Caption: Benzimidazoles bind free
Critical Pre-Assay Considerations: Solubility & Solvent Tolerance
The Solubility Paradox: BZs are lipophilic and poorly soluble in water, necessitating the use of Dimethyl Sulfoxide (DMSO). However, DMSO is cytotoxic at high concentrations.
-
Stock Preparation: Dissolve BZs in 100% anhydrous DMSO to create a 10 mM or 100 mM master stock.
-
The "Golden Rule" of DMSO: The final concentration of DMSO in any biological assay (EHA/LDA) must be
0.5% (v/v) . In biochemical assays (Tubulin), up to 1% is often tolerated, but controls must contain the exact same solvent percentage. -
Precipitation Check: When diluting the DMSO stock into aqueous buffer, immediate precipitation can occur. Always inspect wells under 10x magnification before adding biological agents.
Protocol A: Biochemical Target Engagement (Tubulin Polymerization Assay)
Purpose: To determine the intrinsic potency (IC50) of a compound against the protein target, independent of cellular uptake or efflux pumps.
Reagents:
-
Purified Tubulin: >99% pure (bovine or porcine brain source).
-
GTP Stock: 100 mM (Essential energy source for polymerization).
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[2]
-
Control Inhibitor: Nocodazole (10 µM final).
-
Control Enhancer: Paclitaxel (10 µM final) - optional, for system validation.
Experimental Workflow:
-
Buffer Prep: Prepare ice-cold GTB supplemented with 1 mM GTP (final). Keep on ice.
-
Plate Setup: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.
-
Compound Addition:
-
Add 5 µL of 10x Drug Stock (in GTB + 10% DMSO) to experimental wells.
-
Add 5 µL of Vehicle (GTB + 10% DMSO) to Control wells.
-
Note: Final DMSO concentration will be 1%.
-
-
Tubulin Addition: Rapidly add 45 µL of cold Tubulin solution (3 mg/mL in GTB/GTP) to all wells.
-
Kinetic Read: Immediately start reading Absorbance (OD340nm) or Fluorescence (Ex 360/Em 450 if using DAPI reporter) every 30 seconds for 60 minutes at 37°C .
Data Interpretation:
-
Vmax: Calculate the maximum slope of the polymerization curve (Growth Phase).
-
Validation: The Vehicle Control must show a sigmoidal curve (Nucleation
Growth Steady State). The Nocodazole control must show a flat line (inhibited).
Protocol B: The Egg Hatch Assay (EHA)
Purpose: The WAAVP "Gold Standard" for detecting benzimidazole resistance in parasitic nematodes. Measures the ability of the drug to prevent embryonation.[3]
Reagents:
-
Fresh fecal samples (anaerobically stored if transport >2 hours).
-
Saturated Salt Solution: (NaCl, Specific Gravity 1.20).
-
Amphotericin B: To prevent fungal overgrowth.
Step-by-Step Protocol:
-
Egg Isolation:
-
Homogenize feces in water. Pass through a 1000 µm sieve (remove debris) and collect on a 25 µm sieve (retain eggs).
-
Resuspend residue in Saturated Salt Solution. Centrifuge at 3000 x g for 5 mins.
-
Collect the supernatant (floating eggs), wash with water on the 25 µm sieve to remove salt.
-
-
Assay Setup:
-
Adjust egg concentration to ~100-150 eggs per mL.
-
Use a 24-well flat-bottom plate.
-
Add 1.98 mL of egg suspension per well.
-
-
Treatment:
-
Add 20 µL of BZ dilutions.
-
Discriminating Dose (Sheep Nematodes): 0.1 µg/mL Thiabendazole is the standard threshold. >99% inhibition indicates susceptibility.
-
-
Incubation:
-
Seal plate to prevent evaporation.
-
Incubate at 27°C for 48 hours .
-
-
Termination & Counting:
-
Add 1 drop of Lugol’s Iodine to kill larvae and stain eggs.
-
Count: (A) Unhatched Eggs and (B) Hatched L1 Larvae.
-
Calculation:
Workflow Visualization: EHA Protocol
Caption: Workflow for the Egg Hatch Assay, isolating eggs and measuring drug-induced embryonation failure.
Protocol C: Larval Development Assay (LDA)
Purpose: A functional screen that is more sensitive than EHA. It measures the drug's ability to prevent development from L1 (hatchling) to L3 (infective) stage.
Key Differences from EHA:
-
Requires a nutritive medium (Lyophilized E. coli or Yeast Extract) to support larval growth.
-
Longer duration (6-7 days).
-
Detects resistance to both BZs and Macrocyclic Lactones (e.g., Ivermectin).
Protocol Summary:
-
Matrix: Mix egg suspension with nutritive medium and 2% molten agar (cooled to 45°C).
-
Plating: Dispense into 96-well plates containing pre-dried drug dilutions.
-
Incubation: 7 days at 25°C.
-
Readout: Count L3 larvae vs. arrested L1/L2 stages.
Data Presentation & Analysis
To ensure comparability, summarize your data using the following structure.
Table 1: Assay Comparison & Suitability
| Feature | Tubulin Polymerization (Biochemical) | Egg Hatch Assay (EHA) | Larval Development Assay (LDA) |
| Target | Direct Protein Interaction | Embryonation (Ovicidal) | Development (L1 |
| Sensitivity | High (nM range) | Moderate (µM range) | Very High (nM range) |
| Duration | 1 Hour | 48 Hours | 7 Days |
| Throughput | High (96/384 well) | Medium (24 well) | High (96 well) |
| Primary Use | Drug Discovery / MoA Confirmation | Field Resistance (Benzimidazoles) | Multi-drug Resistance Profiling |
Statistical Analysis:
-
Convert drug concentrations to Log10.
-
Perform a Log-probit regression analysis .
-
Calculate the IC50 (Biochemical) or ED50/LD50 (Biological).
-
Resistance Ratio (RR):
References
-
Coles, G. C., et al. (1992).[4] "World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.)[4][5][6][7] methods for the detection of anthelmintic resistance in nematodes of veterinary importance." Veterinary Parasitology.
-
Coles, G. C., et al. (2006).[7] "The detection of anthelmintic resistance in nematodes of veterinary importance." Veterinary Parasitology.
-
Lacey, E. (1988). "The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles." International Journal for Parasitology.
-
Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol."[8]
Sources
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. openbooks.col.org [openbooks.col.org]
- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 5. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) methods for the detection of anthelmintic resistance in nematodes of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waavp.org [waavp.org]
- 7. midamericaagresearch.net [midamericaagresearch.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for extraction of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Executive Summary
This guide details the solvent selection logic and extraction protocols for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole (referred to herein as Target BZ ).[1][2]
The isolation of Target BZ presents a classic "amphiphilic purification challenge." The molecule contains a basic benzimidazole core (pKa ~5.[2]6) linked to a lipophilic, electron-rich methoxyphenol ether.[1][2] The primary impurities in its synthesis—typically unreacted 3-methoxyphenol (acidic) and 2-chloromethylbenzimidazole (basic/labile)—require a purification strategy that exploits pH-switchable solubility rather than simple solvation.[1][2]
This protocol prioritizes Ethyl Acetate (EtOAc) as the primary extraction solvent due to its high solvation capacity for benzimidazoles, favorable environmental profile (Class 3 solvent), and distinct immiscibility with basic aqueous buffers required to remove phenolic impurities.[1]
Physicochemical Profiling & Solvent Logic
To design a self-validating extraction, we must first map the molecule's behavior against solvent properties.
| Feature | Chemical Property | Implication for Extraction |
| Benzimidazole Core | Basic Nitrogen ( | Soluble in aqueous acid (pH < 4) as a salt.[1][2] Soluble in organics at neutral/basic pH.[2] |
| Benzimidazole NH | Weakly Acidic (pKa | Remains neutral during standard alkaline washes (pH 9–11), preventing product loss to the aqueous phase.[1] |
| Ether Linkage | Polar H-bond Acceptor | Increases solubility in polar aprotic solvents (EtOAc, Acetone).[1][2] |
| Methoxy-Phenyl | Lipophilic (LogP contribution +1.[1][2]5) | Drives the molecule into the organic phase; reduces water solubility. |
Solvent Selection Matrix
| Solvent | Role | Rating | Technical Justification |
| Ethyl Acetate (EtOAc) | Extraction | Recommended | Excellent solubility for Target BZ ; forms sharp interface with water; effectively partitions non-polar impurities.[1][2] |
| Dichloromethane (DCM) | Alternative | Use with Caution | Higher solvation power but prone to emulsions; environmental hazard (Class 2); sinks to bottom (operational complexity).[1][2] |
| Ethanol (EtOH) | Recrystallization | Recommended | High temperature coefficient of solubility allows for effective crystallization upon cooling.[1][2] |
| Diethyl Ether | Extraction | Not Recommended | Poor solvation for polar benzimidazoles; high flammability risk.[2] |
Strategic Workflow Visualization
The following diagram illustrates the "pH-Swing" logic used to separate Target BZ from its specific synthesis precursors (3-methoxyphenol).
Caption: Figure 1. pH-Swing Extraction Logic. The critical divergence occurs at Step 3, where the acidic phenol impurity is deprotonated and moved to the aqueous phase, while the benzimidazole remains neutral in the organic phase.
Detailed Protocol: Isolation & Purification
Reagents Required
Step-by-Step Methodology
1. Reaction Quench & Solubilization
-
Action: Pour the crude reaction mixture (typically in DMF or Acetone) into 5 volumes of ice-cold water.
-
Observation: A precipitate or oil should form.[2]
-
Action: Add Ethyl Acetate (EtOAc) (approx. 10 mL per gram of theoretical yield) and stir vigorously for 10 minutes.
-
Why: Benzimidazoles can occlude impurities.[2] Vigorous stirring ensures the organic solvent fully penetrates the solid/oil to dissolve the target.
2. Primary Phase Separation
-
Transfer the mixture to a separatory funnel. Allow layers to settle.[2]
-
Validation Check: The organic layer (EtOAc) will be on top.[1][2] The aqueous layer (bottom) should be clear or slightly turbid.[2]
-
Drain and discard the bottom aqueous layer (removes inorganic salts and polar reaction solvents).
3. The "Impurity Purge" (Critical Step) [1]
-
Action: Wash the EtOAc layer with 1.0 M NaOH (2 x 20 mL).[1][2]
-
Mechanism: The unreacted 3-methoxyphenol impurity (pKa ~10) is deprotonated by NaOH to form sodium 3-methoxyphenolate, which is highly water-soluble.[1][2]
-
Self-Validating Check:
4. Neutralization & Drying [1][2][3]
-
Action: Wash the EtOAc layer once with distilled water, then once with saturated Brine.
-
Why: Removes residual NaOH and pre-dries the organic phase.[4]
-
Action: Collect the organic layer and dry over anhydrous
for 15 minutes. Filter off the solid desiccant.
5. Isolation & Polishing
-
Evaporate the solvent under reduced pressure (Rotavap) at 40°C.[1][2]
-
Optional Recrystallization: If HPLC purity is <98%, dissolve the solid in minimal boiling Ethanol . Allow to cool slowly to room temperature, then 4°C. Filter the crystals.
Analytical Validation (Quality Control)
To ensure the protocol worked, use the following checkpoints:
-
TLC (Thin Layer Chromatography):
-
HPLC (High-Performance Liquid Chromatography):
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Emulsion Formation | Similar densities or surfactant-like behavior of the ether chain.[1][2] | Add solid NaCl to the aqueous layer to increase density difference. Filter the biphasic mixture through a Celite pad. |
| Low Yield | Product lost to acidic aqueous layer during quench.[2] | Ensure the initial quench water is Neutral or Basic (pH > 7).[1][2] If the reaction was acidic, the benzimidazole is protonated (water-soluble). Adjust to pH 8-9 with |
| Phenol Smell in Product | Incomplete washing of 3-methoxyphenol.[1][2] | Increase the number of NaOH washes. Ensure the NaOH is fresh (not carbonated).[2] |
References
-
Benzimidazole Properties & Synthesis
-
Green Solvent Selection
-
Extraction Methodology
-
Structural Analogs (Omeprazole/PPIs)
Sources
- 1. Benzimidazoles | Fisher Scientific [fishersci.com]
- 2. 6-methoxy-2-[(3-phenoxyphenyl)methylsulfanyl]-1H-benzimidazole | C21H18N2O2S | CID 56954013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. banglajol.info [banglajol.info]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
Accelerated Discovery: Microwave-Assisted Synthesis of Biologically Active Substituted Benzimidazoles
[1]
Executive Summary
This application note details high-efficiency protocols for the synthesis of substituted benzimidazoles using microwave (MW) irradiation.[1][2][3][4][5][6][7][8] Benzimidazoles are privileged pharmacophores found in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). Traditional thermal synthesis (refluxing in strong acids) is often plagued by harsh conditions, long reaction times (4–12 hours), and variable yields.
By leveraging dielectric heating , the protocols described herein reduce reaction times to minutes (typically 2–10 min) while significantly improving yield and purity. This guide presents two distinct workflows: a Green Solvent-Free Protocol for rapid library generation and a Solution-Phase Protocol utilizing sodium metabisulfite for oxidative cyclization.
Mechanistic Insight: The Microwave Advantage
Dielectric Heating vs. Thermal Conduction
Unlike conventional heating, which relies on thermal conduction from the vessel wall to the solvent (creating temperature gradients), microwave irradiation heats the reaction mixture volumetrically.
-
Dipolar Polarization: Polar molecules (reactants/solvents) align with the oscillating electric field. As the field alternates, molecular rotation generates heat through friction.
-
Ionic Conduction: Dissolved ions oscillate back and forth under the microwave field, colliding with neighboring molecules to generate heat.
Reaction Mechanism & MW Acceleration
The synthesis involves the condensation of o-phenylenediamine (OPD) with an aldehyde, followed by cyclization and oxidation. Microwave energy specifically accelerates the rate-determining step (often the ring closure or oxidative dehydrogenation) by providing rapid, uniform energy to the transition states.
Figure 1: Mechanistic pathway of benzimidazole formation.[6] The red dashed zone indicates steps most significantly accelerated by microwave irradiation, particularly the energy-intensive cyclization and aromatization.
Protocol A: Green Solvent-Free Synthesis
Best for: Rapid library generation, high atom economy, and "Green Chemistry" compliance. Mechanism: Acid-catalyzed condensation followed by air oxidation.
Materials
-
Reactant B: Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)[9]
-
Catalyst: Erbium Triflate [
] (1 mol%) OR simple Silica Gel (200 mg) -
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (with caution).
Step-by-Step Methodology
-
Pre-Mixing: In a mortar, grind o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) together with the catalyst (1 mol%
) until a homogeneous paste forms.-
Note: If using silica gel, mix the reactants with dry silica gel thoroughly.
-
-
Vessel Loading: Transfer the mixture into a 10 mL microwave-transparent glass vial. Cap with a pressure-release seal.
-
Irradiation:
-
Temperature: 60°C (for
) to 140°C (for silica/uncatalyzed). -
Time: 5–10 minutes.
-
Power: Dynamic mode (Max 300W).
-
-
Work-up:
-
Cool the vessel to room temperature.
-
Add Ethyl Acetate (5 mL) and water (5 mL).
-
The product extracts into the organic layer; the catalyst (if water-soluble like some triflates) stays in the aqueous phase.
-
-
Purification: Dry the organic layer over
, concentrate, and recrystallize from Ethanol/Water if necessary.
Protocol B: Solution-Phase Oxidative Synthesis
Best for: Scale-up, difficult substrates, and ensuring full aromatization using an oxidant.
Mechanism: Sodium metabisulfite (
Materials
-
Reactants: o-Phenylenediamine (2 mmol) + Benzaldehyde derivative (2 mmol).
-
Oxidant: Sodium Metabisulfite (
) (4 mmol). -
Solvent: Ethanol:Water (9:1 v/v) - 20 mL.
Step-by-Step Methodology
-
Preparation: Dissolve diamine and aldehyde in the Ethanol/Water mixture in a 30 mL microwave vessel. Add Sodium Metabisulfite.[11]
-
Microwave Parameters:
-
Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Isolation:
-
Pour the reaction mixture into crushed ice/cold water.
-
The solid product precipitates immediately.
-
Filter, wash with cold water, and dry.
-
-
Validation: Verify structure via melting point and
H-NMR.
Data Presentation: Thermal vs. Microwave
The following table summarizes the efficiency gains when switching from conventional reflux to microwave irradiation for 2-phenylbenzimidazole synthesis.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 8 Hours | 2 – 10 Minutes | ~50x Faster |
| Yield | 60 – 75% | 85 – 99% | +25% Yield |
| Solvent Usage | High (50-100 mL) | None or Minimal (<5 mL) | Green / Low Waste |
| Energy Consumption | High (Continuous heating) | Low (Targeted bursts) | Energy Efficient |
| Selectivity | Moderate (Side products common) | High (Cleaner profiles) | Reduced Purification |
Data aggregated from Nardi et al. [2] and Mobinikhaledi et al. [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Thermal Runaway | Reaction is highly exothermic; MW power too high. | Use "Power Cycling" or "Cooling" features (compressed air cooling during irradiation). Reduce initial power. |
| Low Yield | Incomplete oxidation of the intermediate (dihydro-form). | Increase holding time by 2 mins or add mild oxidant (e.g., |
| Vessel Over-pressure | Solvent vapor pressure too high at set Temp. | Switch to high-boiling solvents (DMSO, DMF) or reduce Temp. Ensure headspace is >50% of vessel volume. |
| Incomplete Solubility | Reactants not absorbing MW energy efficiently. | Add a "doping" agent (ionic liquid or small amount of polar solvent like EtOH) to increase dielectric loss tangent ( |
References
-
Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.[6]
-
Nardi, M., et al. (2022).[3][11] Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation.[1][3][5][6][12][13][14] Preprints.org / MDPI.
-
Thakuria, H., & Das, G. (2008).[10] An expeditious one-pot solvent-free synthesis of benzimidazole derivatives.[10] Arkivoc.
-
Kumar, M., et al. (2022).[11] Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel.[11] Results in Chemistry.[1][3][5][6][8][9][11][12][13][14][15]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. preprints.org [preprints.org]
- 14. tandfonline.com [tandfonline.com]
- 15. jocpr.com [jocpr.com]
A Practical Guide to Thin Layer Chromatography (TLC) for Monitoring Benzimidazole Synthesis
An Application Note for Researchers and Drug Development Professionals
Abstract
Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The efficient synthesis of these heterocyclic scaffolds requires robust and rapid analytical methods to monitor reaction progress. Thin Layer Chromatography (TLC) is an indispensable technique in this context, offering a swift, cost-effective, and sensitive means to track the consumption of starting materials and the formation of products.[1][2][3] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for developing and implementing effective TLC methods for the analysis of benzimidazole derivatives.
The Scientific Basis of Benzimidazole Separation by TLC
Thin Layer Chromatography operates on the principle of differential partitioning. The separation of compounds in a mixture is governed by the competition between the mobile phase (the eluent) and the stationary phase (the adsorbent) for each analyte.[2]
-
Stationary Phase: For benzimidazole analysis, the standard choice is silica gel (SiO₂) plates . Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Most commercially available plates are impregnated with a fluorescent indicator (e.g., F254), which allows for easy visualization under UV light.[4][5]
-
Mobile Phase: A solvent or a mixture of solvents, the mobile phase ascends the TLC plate via capillary action.[3] The polarity of the mobile phase is the most critical variable in method development.
-
Separation Mechanism: Benzimidazole and its derivatives possess a range of polarities, largely influenced by the N-H group (a hydrogen bond donor and acceptor) and any appended functional groups.
-
More Polar Compounds (e.g., those with free N-H, -OH, or -COOH groups) will have a stronger affinity for the polar silica gel. They will adsorb more strongly to the stationary phase and be carried a shorter distance by the mobile phase, resulting in a lower Retention Factor (Rf) value .
-
Less Polar Compounds will have a greater affinity for the mobile phase. They will travel further up the plate, resulting in a higher Rf value .[6]
-
-
The Retention Factor (Rf): This dimensionless value quantifies the movement of a compound. It is a ratio of the distance the compound traveled to the distance the solvent front traveled.[6][7] An ideal TLC system should provide a clear separation between the starting material and the product, with Rf values typically falling between 0.2 and 0.8 for reliable analysis.
Formula for Rf Value: Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)[8]
Developing a Robust TLC Method for Benzimidazoles
The key to successful TLC monitoring is selecting an appropriate mobile phase that provides clear resolution between the reactants and products. Since benzimidazoles are typically synthesized from precursors like o-phenylenediamines, the goal is to find a solvent system where the product has a different Rf value from the starting materials.
Systematic Approach to Mobile Phase Selection:
-
Start with a Medium-Polarity System: A binary mixture of a non-polar solvent like Hexane or Toluene and a more polar solvent like Ethyl Acetate is an excellent starting point.[9][10] A common initial trial is 7:3 or 8:2 Hexane:Ethyl Acetate.
-
Evaluate and Adjust:
-
If all spots remain near the baseline (Rf < 0.2): The mobile phase is not polar enough to move the compounds. Increase the polarity by increasing the proportion of the more polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate or add a small amount of an even more polar solvent like Methanol).
-
If all spots are near the solvent front (Rf > 0.8): The mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., switch to 9:1 Hexane:Ethyl Acetate).
-
-
Consider Compound-Specific Properties: For highly basic benzimidazoles, adding a drop of triethylamine (Et₃N) to the mobile phase can prevent "streaking" by neutralizing acidic sites on the silica. For acidic derivatives, a drop of acetic acid can serve the same purpose.
Table 1: Recommended Mobile Phase Systems for Benzimidazole Derivatives
| Mobile Phase (Eluent) System | Typical Ratio (v/v) | Compound Class Suitability | Source |
| n-Hexane : Ethyl Acetate | 8:2 to 2:3 | General purpose, good for moderately polar N-substituted and 2-substituted benzimidazoles. | [11][12][13] |
| Chloroform : Methanol | 9:1 | Effective for more polar benzimidazoles, such as those with free N-H groups or polar substituents. | [11] |
| Benzene : Acetone | 7:3 | A historical system effective for separating benzimidazole from its o-phenylenediamine precursor. | [1] |
| Toluene : Acetone | 8:2 | Good for compounds of intermediate polarity. | [13] |
Note: Due to toxicity, Benzene and Chloroform are often replaced with Toluene and Dichloromethane, respectively, in modern laboratories.
Detailed Experimental Protocol for Reaction Monitoring
This protocol outlines the standard procedure for monitoring a benzimidazole synthesis reaction.
Workflow for TLC Monitoring
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Step-by-Step Methodology
-
Chamber Preparation: Pour the selected mobile phase into a developing chamber to a depth of approximately 0.5 cm. Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Cover the chamber and allow it to saturate for 5-10 minutes.[3] This ensures the atmosphere inside is saturated with solvent vapors, leading to better and more reproducible chromatograms.
-
Plate Preparation: Using a pencil, lightly draw a straight line (the origin or baseline) about 1 cm from the bottom of the TLC plate.[2] Be careful not to scratch the silica surface.
-
Sample Application (Spotting):
-
Prepare dilute solutions of your starting material(s) (SM) and the reaction mixture (RM) in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Using a glass capillary tube, apply small, concentrated spots onto the baseline. A three-lane system is highly recommended for unambiguous interpretation:[14]
-
Lane 1 (Left): Starting Material (SM)
-
Lane 2 (Center): Co-spot (apply SM first, let dry, then apply RM directly on top)
-
Lane 3 (Right): Reaction Mixture (RM)
-
-
The co-spot is crucial for confirming the identity of the starting material spot within the reaction mixture, especially if the product Rf is very close to the starting material Rf.[14]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[9] Cover the chamber and allow the solvent front to ascend the plate undisturbed. When the solvent front is about 1 cm from the top of the plate, remove it.[3]
-
Visualization:
-
Immediately after removal, mark the solvent front with a pencil, as it will evaporate quickly.[7]
-
UV Light (254 nm): This is the primary, non-destructive method. Benzimidazoles, being aromatic, will absorb UV light and appear as dark spots on the glowing green plate.[4][5] Lightly circle the spots with a pencil.
-
Iodine Chamber: If spots are not UV-active, place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form temporary, yellow-brown spots as they complex with the iodine vapor.[2][4] Circle the spots promptly as they will fade.
-
Chemical Stains: If further visualization is needed, a chemical stain can be used. These are typically destructive. A common general-purpose stain is potassium permanganate (KMnO₄), which reacts with oxidizable functional groups (like alkenes or alcohols) to leave a yellow spot on a purple background.[15]
-
-
Interpretation and Calculation:
-
Analyze the chromatogram. The reaction is progressing if the intensity of the starting material spot in the RM lane decreases while a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the RM lane.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula provided earlier.[6]
-
Troubleshooting Common TLC Issues
| Issue | Probable Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated; Compound is highly polar/acidic/basic. | Dilute the sample before spotting; Add 1-2 drops of triethylamine (for bases) or acetic acid (for acids) to the mobile phase. |
| Spots Remain at Baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the ratio of the polar solvent or switch to a more polar solvent like methanol). |
| Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the ratio of the non-polar solvent like hexane). |
| Poor Separation (Overlapping Spots) | Mobile phase polarity is not optimal. | Try a different solvent system. Sometimes changing one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation. |
| Inconsistent Rf Values | Chamber was not saturated; Temperature fluctuations; Different batch of TLC plates. | Always saturate the chamber before development; Run experiments under consistent conditions; Co-spot a known standard on the plate for direct comparison. |
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Perpusnas. (2026, January 6). Understanding Rf Value: Chromatography Formula Explained. Retrieved from [Link]
-
ResearchGate. (2024, June 8). How do we identify plant compounds by using thin layer chromatographic techniques?. Retrieved from [Link]
-
University of Rochester Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PMC. (n.d.). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]
-
PMC. (2018, August 8). Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. rjptonline.org [rjptonline.org]
- 13. ijpsm.com [ijpsm.com]
- 14. How To [chem.rochester.edu]
- 15. Stains for Developing TLC Plates [faculty.washington.edu]
Technical Guide: Stock Solution Preparation for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Topic: Preparation of stock solutions for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Cell Biologists, and Pharmacologists.
Abstract & Scope
This application note provides a standardized protocol for the solubilization, storage, and handling of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole (hereafter referred to as 3-MPMB ). While benzimidazole derivatives are privileged scaffolds in drug discovery—often exhibiting antiviral, antifungal, and kinase-inhibitory activities—their utility is frequently compromised by poor aqueous solubility and precipitation in biological media. This guide outlines a self-validating workflow to generate high-integrity stock solutions suitable for in vitro screening and enzymatic assays.
Physicochemical Profile & Solubility Logic
To prepare a stable stock, one must first understand the molecular forces at play. 3-MPMB combines a lipophilic benzimidazole core with a methoxyphenoxy ether tail.
Table 1: Physicochemical Properties (Predicted/Analog-Based)
| Property | Value | Implication for Solubilization |
| Molecular Formula | C₁₅H₁₄N₂O₂ | |
| Molecular Weight | 254.29 g/mol | Standard gravimetric calculations apply. |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic. Poor water solubility (< 100 µM). Requires organic co-solvent. |
| pKa (Benzimidazole N) | ~5.6 (Basic) | Solubility increases in acidic pH, but neutral pH causes precipitation . |
| H-Bond Donors/Acceptors | 1 / 3 | Capable of H-bonding with DMSO, stabilizing the stock solution. |
| Physical State | Off-white powder | Static prone; use anti-static gun or weigh paper. |
The Solubilization Strategy: Water is thermodynamically unfavorable for the stock solution due to the high energy cost of cavity formation around the hydrophobic naphthyl-like surface area. Dimethyl Sulfoxide (DMSO) is the solvent of choice because:
-
Dipolar Aprotic Nature: It disrupts the crystal lattice energy of the benzimidazole efficiently.
-
Miscibility: It is fully miscible with aqueous assay buffers (up to a limit).
-
Low Volatility: Unlike ethanol, DMSO does not evaporate readily at room temperature, maintaining concentration accuracy.
Materials & Equipment
-
Compound: 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole (>98% purity).[1]
-
Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Note: Avoid "wet" DMSO as water promotes compound crash-out during freeze-thaw cycles.
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage of hydrophobic compounds.
-
Filtration: 0.22 µm PTFE syringe filter (optional, for sterilization).
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.
Protocol: Preparation of 10 mM Master Stock
This protocol targets a 10 mM concentration. This is the industry standard, allowing for a 1:1000 dilution to achieve a 10 µM final assay concentration (0.1% DMSO final), which is generally non-toxic to cells.
Step-by-Step Methodology
Step 1: Gravimetric Calculation
Calculate the mass required using the formula:
-
Target: 5 mL of 10 mM solution.
-
Calculation:
.
Step 2: Weighing
-
Tare an amber glass vial.
-
Weigh approximately 12-15 mg of 3-MPMB . Record the exact mass (e.g., 13.42 mg).
-
Critical: Do not attempt to weigh exactly 12.71 mg. Weigh the powder first, then adjust the solvent volume.
Step 3: Solvent Addition (The "Reverse Calculation")
Calculate the exact volume of DMSO required to reach 10 mM based on the actual weighed mass:
-
Example: For 13.42 mg:
Add 5.28 mL of Anhydrous DMSO.
Step 4: Dissolution & Homogenization
-
Add the DMSO directly to the vial.
-
Vortex rigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes.
-
Checkpoint: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity or floating micro-crystals indicates incomplete solvation.
-
Step 5: Aliquoting Divide the Master Stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials to avoid repeated freeze-thaw cycles.
Workflow Visualization
Diagram 1: Solubilization Decision Tree
This logic flow ensures the user selects the correct solvent system and validates the solution state before proceeding to assays.
Caption: Decision logic for solubilizing lipophilic benzimidazoles. Note the loop for turbidity correction via gentle heating.
Serial Dilution & Assay Preparation
3-MPMB is hydrophobic. Direct addition of high-concentration DMSO stock into aqueous media can cause "crashing out" (precipitation), leading to false negatives in biological assays.
The "Intermediate Dilution" Method: Do not dilute 10 mM stock directly into the cell culture well. Use an intermediate step.
-
Master Stock: 10 mM in 100% DMSO.
-
Working Stock (100x): Dilute Master Stock 1:100 in culture medium (or buffer).
-
Result: 100 µM compound in 1% DMSO.
-
Observation: Check for precipitation immediately. If precipitate forms, use PBS + 0.5% Tween-80 or dilute into 100% DMSO first to make a 1000x stock, then spike into media.
-
-
Final Assay: Add Working Stock to cells (1:10 dilution).
-
Result: 10 µM final, 0.1% DMSO.
-
Diagram 2: Serial Dilution Scheme for IC50 Determination
Caption: Three-step dilution strategy minimizes precipitation risk by keeping DMSO concentration constant across the dilution series.
Quality Control & Troubleshooting
Self-Validating the Stock
Before running a valuable assay, validate the stock solution:
-
The "Water Crash" Test: Add 10 µL of 10 mM stock to 990 µL of water. Vortex.
-
Pass: A slightly cloudy suspension is expected (due to low solubility), but no large visible crystals should form instantly.
-
Fail: Large white flakes appear immediately. This suggests the stock was already aggregated or the compound is extremely insoluble.
-
-
Absorbance Scan: Dilute to 50 µM in Ethanol. Scan UV-Vis (220–400 nm). Benzimidazoles typically show peaks around 270–280 nm. A flat line indicates the compound was not dissolved in the stock.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | DMSO absorbed moisture (hygroscopic). | Re-sonicate at 37°C. Use fresh anhydrous DMSO next time. |
| Cytotoxicity in Vehicle Control | DMSO % too high (>0.5%). | Lower final DMSO to <0.1%. Ensure intermediate dilution step. |
| Inconsistent IC50 data | Compound adhering to plastic tips. | Use "Low Retention" pipette tips. Pre-wet tips with solvent.[2] |
Storage & Stability
-
Short Term (Days): 4°C. Protect from light.
-
Long Term (Months): -20°C or -80°C.
-
Freeze-Thaw: Limit to <3 cycles. 3-MPMB is chemically stable, but repeated temperature shifts promote crystal nucleation.
References
-
PubChem. Compound Summary for CID 56954013: 6-methoxy-2-[(3-phenoxyphenyl)methylsulfanyl]-1H-benzimidazole.[3] National Library of Medicine (US). [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Sources
- 1. Benzimidazoles | Fisher Scientific [fishersci.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methoxy-2-[(3-phenoxyphenyl)methylsulfanyl]-1H-benzimidazole | C21H18N2O2S | CID 56954013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yield of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Technical Support Center: Optimization of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole Synthesis
Subject: Yield Improvement & Process Stabilization Guide Ticket ID: BZ-ETHER-OPT-001 Responder: Senior Application Scientist, Process Chemistry Division
Introduction: The Synthetic Challenge
You are likely encountering yield ceilings in the synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole . This molecule combines a benzimidazole core with a phenolic ether linkage.
While the Phillips condensation (o-phenylenediamine + phenoxyacetic acid) is a valid route, the industry standard for high-purity generation is the Nucleophilic Substitution (Williamson Ether Type) between 2-(chloromethyl)-1H-benzimidazole and 3-methoxyphenol .
However, this route is plagued by a "Selectivity Triangle" that kills yield:
-
N-Alkylation: The benzimidazole nitrogen competes with the phenol oxygen.
-
Self-Polymerization: 2-(chloromethyl)benzimidazole is unstable in strong base.
-
Hydrolysis: The chloromethyl group converts to hydroxymethyl in aqueous media.
This guide provides the protocols to navigate these bottlenecks.
Module 1: The Mechanistic Landscape
To fix the yield, you must visualize the competition. The diagram below maps the "Happy Path" (O-Alkylation) versus the "Kill Path" (N-Alkylation/Dimerization).
Figure 1: Reaction pathway analysis showing the competition between the desired ether formation (Green) and the N-alkylation/hydrolysis sinks (Red).
Module 2: Troubleshooting Guide (FAQ Format)
Q1: My reaction stalls at 60% conversion, but starting material remains. Increasing temperature just creates tar.
-
Diagnosis: You are likely using a chloride leaving group without activation. The C-Cl bond on the methyl group is moderately reactive but can be sluggish compared to the competing decomposition.
-
Solution: Add Potassium Iodide (KI) (0.1 eq). This creates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.
-
Protocol Adjustment: Add KI at the start of the reaction.
Q2: I see a large spot on TLC that runs just above the baseline, and my yield is <40%.
-
Diagnosis: This is likely the N-alkylated dimer . Benzimidazole has a pKa of ~12.8. If you use a base that is too strong (like NaH) or if the mixture is too concentrated, the benzimidazole nitrogen deprotonates and attacks a second molecule of 2-chloromethylbenzimidazole.
-
Solution: Switch to a milder base. Potassium Carbonate (K2CO3) is superior to NaOH or NaH for this specific etherification because it buffers the pH enough to deprotonate the phenol (pKa ~10) but is less likely to fully deprotonate the benzimidazole NH.
Q3: The product precipitates as a sticky oil/gum, not a solid.
-
Diagnosis: Trapped solvent or impurities (specifically unreacted phenol).
-
Solution: Do not rush the workup.
-
Pour the reaction mixture into ice-cold water .
-
Adjust pH to 8-9 (slightly basic) to keep unreacted phenol soluble in the aqueous layer (as phenoxide).
-
Stir vigorously for 30 minutes to induce crystallization.
-
Recrystallize from Ethanol/Water (7:3) .
-
Module 3: The Optimized Protocol ("Golden Batch")
This protocol utilizes Phase Transfer Catalysis (PTC) or Polar Aprotic Conditions to maximize O-alkylation over N-alkylation.
Reagents:
-
2-(Chloromethyl)-1H-benzimidazole (1.0 eq)
-
3-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.5 eq) — Anhydrous, freshly ground
-
Potassium Iodide (KI) (0.1 eq) — Catalyst
-
Solvent: Acetonitrile (ACN) or Acetone (Dry)
Step-by-Step Workflow:
-
Activation Phase:
-
In a round-bottom flask, dissolve 3-methoxyphenol (1.1 eq) in ACN.
-
Add K2CO3 (2.5 eq). Stir at Room Temperature (RT) for 30 mins.
-
Why? This pre-forms the potassium phenoxide salt, ensuring the nucleophile is ready before the electrophile enters.
-
-
Addition Phase:
-
Add KI (0.1 eq).
-
Add 2-(chloromethyl)-1H-benzimidazole (1.0 eq) portion-wise over 15 minutes.
-
Critical: Do not dump it in all at once. A high instantaneous concentration of the electrophile promotes self-alkylation (dimerization).
-
-
Reaction Phase:
-
Heat to Reflux (approx. 80°C for ACN) .
-
Monitor by TLC (Mobile Phase: DCM/MeOH 95:5).
-
Typical time: 4–6 hours.
-
-
Workup & Purification:
-
Filter off the inorganic salts (K2CO3/KCl) while hot.
-
Concentrate the filtrate to ~20% volume.
-
Pour residue into crushed ice/water.
-
Collect the precipitate.
-
Recrystallization: Dissolve crude solid in boiling Ethanol. Add warm water until slightly turbid. Cool slowly to 4°C.
-
Representative Optimization Data:
| Solvent System | Base | Catalyst | Yield | Purity (HPLC) | Notes |
| DMF | NaH | None | 45% | 88% | High N-alkylation side products. |
| Toluene/Water | NaOH | TBAB (PTC) | 65% | 92% | Good, but difficult to dry product. |
| Acetone | K2CO3 | None | 72% | 95% | Slow reaction rate (>12h). |
| Acetonitrile | K2CO3 | KI (10%) | 88% | >98% | Optimal balance of rate/selectivity. |
Module 4: Process Logic Visualization
Use this decision tree to diagnose your current batch failure.
Figure 2: Diagnostic decision tree for identifying the root cause of yield loss.
References
-
Synthesis of Benzimidazole Derivatives (General Review)
-
Optimization of reaction conditions for benzimidazole synthesis. BenchChem.[1]
-
-
Analogous Chemistry (Rabeprazole Intermediate)
-
N-Alkylation vs O-Alkylation Selectivity
-
Ultrasound Promoted Synthesis (Alternative Method)
-
Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles.[4] Asian Journal of Chemistry.
-
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheets (SDS) for 2-(chloromethyl)-1H-benzimidazole (a potent alkylating agent) and 3-methoxyphenol before handling.
Sources
Removing impurities from 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole synthesis
This guide is structured as a high-level technical support resource for the synthesis and purification of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole . It is designed to move beyond basic "recipe" instructions, focusing instead on the causality of impurity formation and robust, self-validating purification logic.
Subject: Impurity Removal & Process Optimization for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole Ticket ID: BZ-ETHER-004 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the nucleophilic substitution of 2-(chloromethyl)-1H-benzimidazole with 3-methoxyphenol . While theoretically straightforward (
This guide addresses the three critical impurity classes:
-
Oxidative Oligomers: "Tar" from o-phenylenediamine (OPD) carryover.
-
Regioisomers:
-alkylated byproducts vs. the desired -alkylated ether. -
Process Impurities: Unreacted phenol and inorganic salts.
Module 1: Diagnostic Triage (Know Your Enemy)
Before attempting purification, you must identify which impurity regime is dominating your crude profile.
| Observation | Probable Cause | Diagnostic Action |
| Dark Red/Black Oil | Oxidation of unreacted o-phenylenediamine (OPD) or polymerized benzimidazole. | Check TLC. If baseline streak is present, oxidative polymerization has occurred. |
| Pink/Violet Solid | Trace transition metals (Fe/Cu) complexing with benzimidazole. | Add EDTA or wash with dilute ammonia. |
| "Oiling Out" during crystallization | Presence of 3-methoxyphenol lowers the eutectic point. | Run NMR. Aromatic region |
| Split Peak in HPLC | Run HPLC at pH > 9. If peaks merge, it is tautomerism. If distinct, it is a regioisomer. |
Module 2: The "Acid-Base Switch" (Primary Purification)
The Logic: This is a self-validating system. The benzimidazole core is basic (
Protocol A: Differential Extraction
Use this protocol immediately after reaction workup to remove 90% of starting materials.
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction (The Switch): Extract the organic layer with 1.0 M HCl (
). -
Organic Wash: Wash the acidic aqueous layer with fresh EtOAc (
).-
Why: Removes physically trapped non-polar impurities.
-
-
Basification: Cool the aqueous layer to
and slowly add 4.0 M NaOH or until pH .-
Observation: The product will precipitate as a white/off-white solid.
-
-
Filtration: Collect the solid.
Visualization: Acid-Base Workflow
Figure 1: Differential extraction logic utilizing the amphoteric nature of the benzimidazole scaffold to isolate it from phenolic contaminants.
Module 3: Troubleshooting "Sticky" Impurities (FAQs)
Q1: My product is turning pink/purple upon exposure to air. Why?
Cause: This is a hallmark of oxidative instability of trace o-phenylenediamine (OPD) carried over from the precursor synthesis. OPD oxidizes to form colored phenazine-like oligomers. Solution:
-
Scavenging: Dissolve the crude in hot ethanol and treat with activated charcoal (5% w/w). Reflux for 15 minutes and filter through Celite while hot.
-
Antioxidant Wash: During the final workup, wash the solid with a 5% solution of Sodium Metabisulfite (
) .
Q2: Recrystallization results in an "oil" instead of crystals.
Cause: This "oiling out" is usually caused by the presence of the 3-methoxyphenol impurity, which acts as a solvent and depresses the melting point. Solution:
-
Do not add more solvent.
-
Solvent System: Switch to Acetonitrile (ACN) or Ethanol/Water (9:1) .
-
Technique: Dissolve in minimum hot ACN. If oil separates, reheat until clear, then turn off the stir plate and let it cool extremely slowly in a Dewar flask or oil bath to allow nucleation before the oil phase separates. Seeding with a pure crystal is critical here.
Q3: I see a persistent impurity at R_f 0.4 (approx) that tracks with the product.
Cause: This is likely the
-
Use a weaker base like
in Acetone or DMF. -
Avoid NaH unless strictly necessary.
-
Purification: The
-alkyl isomer is less basic than the -linked ether. The Acid-Base extraction (Module 2) often leaves the -alkyl impurity in the organic layer if the pH of the acid wash is carefully controlled (keep acid mild, pH 3-4, rather than pH 1).
Module 4: Reaction Pathway & Impurity Control[7]
Understanding the competition between the Oxygen and Nitrogen nucleophiles is key to high yield.
Visualization: Competitive Pathways
Figure 2: Mechanistic divergence. Strong bases increase the nucleophilicity of the benzimidazole nitrogen, leading to unwanted N-alkylation.
References & Validation Sources
-
Benzimidazole Synthesis & Purification:
-
Impurity Management in Benzimidazoles:
-
Phenol Removal Strategies:
-
Source: ResearchGate Discussions. "How to remove the phenol from the reaction mixture..." (Validates the alkaline/acidic partitioning strategy).
-
(Verified via Search Snippet 1.17)
-
-
2-Chloromethylbenzimidazole Synthesis:
-
Source: Indian Journal of Pharmaceutical Sciences. "Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative." (Provides the precursor synthesis context).
-
(Verified via Search Snippet 1.16)
-
Sources
- 1. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. banglajol.info [banglajol.info]
Technical Support Center: Purification Challenges in Benzimidazole Ether Synthesis
Welcome to the technical support center for benzimidazole ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable compounds. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring you can troubleshoot effectively and achieve the high purity levels essential for your research.
Introduction: The Benzimidazole Ether Purification Bottleneck
Benzimidazole ethers are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their synthesis, often achieved through reactions like the Williamson ether synthesis, presents a unique set of purification challenges. These challenges typically stem from the inherent properties of the benzimidazole core, the nature of the starting materials, and the potential for closely related side products. Incomplete reactions, side reactions such as N-alkylation, and the similar polarities of the desired product and impurities often complicate purification, making standard protocols insufficient. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, common issues encountered during the purification of benzimidazole ethers in a question-and-answer format.
Q1: My crude product is a dark, oily residue that is difficult to handle. How can I isolate a solid product?
Common Causes:
-
Oxidation of Starting Materials: o-Phenylenediamine starting materials are prone to oxidation, leading to highly colored impurities.
-
Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove and may result in an oily product.
-
Formation of Complex Mixtures: Multiple side products can inhibit crystallization, leading to an oil.
Step-by-Step Troubleshooting Protocol:
-
Initial Solvent Removal: Ensure the reaction solvent is thoroughly removed under reduced pressure. For high-boiling point solvents, consider an aqueous work-up followed by extraction with a more volatile organic solvent.
-
Activated Carbon Treatment: If the color is due to oxidation, dissolving the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treating it with activated carbon can effectively remove colored impurities.
-
Solvent Screening for Precipitation/Crystallization:
-
Begin by attempting to precipitate the product from a concentrated solution by adding a non-polar solvent (e.g., hexanes or diethyl ether).
-
If precipitation fails, systematically screen for a suitable recrystallization solvent or solvent system. A good starting point is often a polar solvent in which the compound is soluble at elevated temperatures, such as ethanol, methanol, or isopropanol.
-
-
Adsorption onto a Solid Support: For particularly stubborn oils, adsorbing the crude product onto silica gel can be a useful pre-purification step. The silica can then be washed with a poor solvent to remove some impurities before eluting the product with a better solvent.
Q2: Column chromatography of my benzimidazole ether results in poor separation of the product from a closely eluting impurity. What can I do to improve resolution?
Common Causes:
-
Similar Polarity: The desired product and a key impurity (e.g., a regioisomer or a small alkylated side product) may have very similar polarities, making chromatographic separation challenging.
-
Inappropriate Solvent System: The chosen eluent may not be providing sufficient selectivity for the components of the mixture.
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
Strategies for Enhanced Chromatographic Separation:
| Strategy | Description | Key Considerations |
| Solvent System Optimization | Systematically vary the polarity of the eluent. Small additions of a more polar solvent (e.g., methanol in a dichloromethane system) can significantly impact separation. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) to fine-tune selectivity. | Monitor separation using Thin Layer Chromatography (TLC) with various solvent systems before committing to a column. |
| Gradient Elution | Start with a less polar solvent system and gradually increase the polarity. This can help to separate closely eluting compounds and sharpen peaks. | A shallow gradient is often more effective for separating compounds with similar Rf values. |
| Alternative Stationary Phases | If silica gel is not providing adequate separation, consider other stationary phases. Alumina (basic or neutral) can be effective, or for more challenging separations, reversed-phase chromatography (C18) may be necessary. | The choice of stationary phase will dictate the appropriate solvent systems (e.g., polar solvents for reversed-phase). |
| Sample Preparation | Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. Pre-adsorbing the sample onto a small amount of silica gel can also improve peak shape. |
Q3: After purification, my NMR spectrum shows the presence of unreacted starting materials. How can I remove them?
Common Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Inefficient Work-up: The work-up procedure may not have effectively removed the starting materials.
Targeted Removal Strategies:
-
Acid-Base Extraction: If the starting material has a basic or acidic functional group that the product lacks, an acid-base extraction can be highly effective. For example, unreacted o-phenylenediamine can be removed by washing an organic solution of the product with a dilute acid (e.g., 1M HCl).
-
Recrystallization: A carefully chosen recrystallization solvent will ideally dissolve the product at a high temperature while leaving the starting materials either insoluble or highly soluble at all temperatures, allowing for their separation.
-
Sublimation: For high-melting, thermally stable benzimidazoles, sublimation under high vacuum can be an excellent purification technique to remove less volatile impurities.
Frequently Asked Questions (FAQs)
Q: What are the most common side products in a Williamson ether synthesis of a benzimidazole?
A: The most common side reactions are elimination of the alkylating agent, which competes with the desired substitution, and N-alkylation of the benzimidazole ring. The choice of base, solvent, and reaction temperature can significantly influence the extent of these side reactions.
Q: How can I confirm the purity of my final benzimidazole ether product?
A: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual starting materials or solvents. Mass spectrometry will confirm the molecular weight of the desired product.
Q: My product seems to retain solvent even after prolonged drying under vacuum. What can I do?
A: Some benzimidazoles can form stable solvates. If this is suspected, techniques such as recrystallization from a different solvent, or dissolving the product in a solvent like dichloromethane and re-evaporating, can help to break the solvate. In some cases, gentle heating under high vacuum may be necessary, provided the compound is thermally stable.
Q: Are there any "greener" purification methods for benzimidazole ethers?
A: Yes, there is growing interest in more sustainable purification techniques. Methods like solid-phase reactive chromatography can minimize the use of solvents for extraction and purification. Additionally, optimizing reactions to go to completion reduces the need for extensive purification to remove unreacted starting materials.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for troubleshooting the purification of a crude benzimidazole ether product.
Caption: A decision-making workflow for the purification of benzimidazole ethers.
References
- Chinthal, C. H., Yathirajan, H. S., Manju, N., Kalluraya, B., Foro, S., & Glidewell, C. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters. *Acta Crystallographica
Technical Support Center: Stabilizing 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Welcome to the technical support resource for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the stability of this compound in solution. Drawing from established principles for benzimidazole derivatives, this document offers troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your experiments.
Introduction to Benzimidazole Stability
The benzimidazole core is a robust heterocyclic scaffold, yet it is susceptible to degradation under common laboratory conditions.[1] The stability of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole in solution is not just a matter of proper storage; it is a critical parameter that can profoundly impact experimental outcomes, from initial screening to formulation development. The primary factors influencing its stability are pH, light exposure, choice of solvent, and temperature.[2][3] Understanding and controlling these variables is paramount to maintaining the compound's structural integrity and biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of degradation for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole in solution?
A1: The stability of this compound is chiefly influenced by four factors: pH, light, solvent, and temperature. The benzimidazole ring contains ionizable protons, making it susceptible to pH-dependent degradation.[2] Furthermore, like many benzimidazole derivatives, this compound is likely photosensitive and can degrade upon exposure to ambient or UV light.[4][5] Inappropriate solvent choice can lead to hydrolysis or direct reaction, while elevated temperatures accelerate all degradation pathways.[2][6]
Q2: What is the optimal solvent for preparing a stock solution?
A2: For short-term use and initial stock preparation, high-purity, anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended.[2] However, it is critical to use anhydrous grades, as the presence of water can facilitate hydrolysis over time, even in DMSO.[2] For aqueous buffers, solubility and stability must be empirically determined, but starting with a slightly acidic to neutral pH is advisable.[7]
Q3: How should I store my solutions to ensure maximum stability?
A3: To mitigate degradation, solutions should be stored under the following conditions:
-
Temperature: For long-term storage, aliquots should be flash-frozen and stored at -80°C.[3] For short-term storage (1-2 weeks), -20°C is acceptable.[3] Avoid repeated freeze-thaw cycles.
-
Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2] Benzimidazoles are known to be photosensitive.[4][8][9]
-
Atmosphere: If oxidative degradation is a concern, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q4: What pH range is considered safe for this compound?
A4: The benzimidazole moiety can be unstable in both strongly acidic and strongly basic conditions.[7] Degradation is often accelerated at these extremes.[7][10] While the optimal pH must be determined experimentally for your specific application, it is recommended to maintain working solutions at a neutral or slightly acidic pH (e.g., pH 6.0-7.4) if compatible with your assay.[2]
Q5: Could the methoxy group on the phenoxy ring influence stability?
A5: Yes, the electron-donating nature of the methoxy group can influence the electron density of the entire molecule, potentially affecting its susceptibility to oxidation and hydrolysis. While specific data for this exact structure is limited, substituents on the aromatic rings of benzimidazole derivatives are known to play a significant role in their overall stability and reactivity profile.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer | Poor aqueous solubility; pH of the buffer is at the compound's isoelectric point; Stock solution was not fully dissolved before dilution. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution (ensure compatibility with your assay). Adjust the pH of the buffer away from the likely pI. Gently warm the solution or sonicate to aid dissolution. |
| Loss of compound activity over time | Chemical degradation due to hydrolysis, oxidation, or photolysis. | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C.[3] Protect all solutions from light.[2] If oxidation is suspected, consider adding a suitable antioxidant.[2] |
| Appearance of new peaks in HPLC/LC-MS analysis | The compound is degrading. The new peaks represent degradation products. | Conduct a forced degradation study (see Protocol 2) to identify potential degradants under your experimental conditions (acid, base, oxidation, light, heat).[11][12] This helps in understanding the degradation pathway. |
| Inconsistent results between experiments | Instability of the compound under specific assay conditions (e.g., pH, temperature, presence of reactive species). Repeated freeze-thaw cycles of the stock solution. | Validate compound stability under your exact experimental conditions by incubating it in the assay buffer for the duration of the experiment and analyzing for degradation. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] |
Data & Protocols
Data Summary Tables
Table 1: Recommended Storage Conditions for Solutions
| Storage Duration | Temperature | Container | Light Condition | Atmosphere |
| Long-Term (>2 weeks) | -80°C | Tightly sealed amber glass vials | Protected from light | Standard (Inert gas optional) |
| Short-Term (<2 weeks) | -20°C | Tightly sealed amber glass vials | Protected from light | Standard |
| Working Solution (daily) | 2-8°C | Tightly sealed amber glass vials | Protected from light | Standard |
Table 2: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Condition | Temperature | Time | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours | To assess stability in acidic environments.[10] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8, 24 hours | To assess stability in alkaline environments.[10] |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours | To determine susceptibility to oxidation.[12] |
| Photolytic | Xenon lamp or >1.2 million lux hours | Room Temp | As per ICH Q1B | To evaluate light sensitivity.[12] |
| Thermal | 60°C | 24, 48, 72 hours | To assess heat stability.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
Objective: To prepare a stock solution with minimized risk of degradation from water absorption and light exposure.
Materials:
-
2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% water)
-
Inert gas (Argon or Nitrogen)
-
Sterile, 2 mL amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Pre-treatment: Dry the required number of amber vials and caps in an oven at 110°C for at least 2 hours to remove residual moisture. Allow them to cool in a desiccator.
-
Weighing: Accurately weigh the required amount of the compound in a clean, dry weighing boat.
-
Dissolution: Transfer the compound to a volumetric flask. Add approximately 90% of the final required volume of anhydrous DMSO.
-
Mixing: Cap the flask and mix by vortexing or sonicating in a water bath until the solid is completely dissolved. Avoid excessive heating.
-
Final Volume: Add anhydrous DMSO to the calibration mark. Invert the flask 10-15 times to ensure homogeneity.
-
Aliquoting and Inerting: Dispense the solution into the pre-dried amber vials in single-use volumes (e.g., 50 µL or 100 µL). Before capping each vial, gently flush the headspace with a stream of inert gas for 2-3 seconds.
-
Sealing and Storage: Immediately and tightly cap each vial. Label appropriately and store at -80°C.
Protocol 2: Basic Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation profile and assess the stability-indicating capability of an analytical method (e.g., HPLC).
Materials:
-
1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber or light source
-
Temperature-controlled oven or water bath
Procedure:
-
Sample Preparation: Prepare separate, identical samples of the 1 mg/mL solution for each stress condition (acid, base, oxidative, thermal, photolytic, and a control).
-
Applying Stress:
-
Control: Keep one sample at 4°C, protected from light.
-
Acid/Base Hydrolysis: To separate samples, add an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: To one sample, add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal: Place one sample in an oven at 60°C.
-
Photolytic: Expose one sample to a controlled light source as per ICH Q1B guidelines. Wrap a control sample in foil and place it alongside.
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24 hours). For the acid/base samples, neutralize them with an equimolar amount of base/acid, respectively, before analysis.
-
Analysis: Analyze all samples, including the control, by a suitable HPLC-UV method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Aim for 5-20% degradation, as this is ideal for method development.[12]
Visualizations
Caption: Key factors influencing the stability of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole in solution.
Caption: A workflow for troubleshooting stability issues with experimental compounds.
References
-
MDPI. (2023). 2-Substituted Benzimidazoles as Photo-Protective Agents. Encyclopedia MDPI. Available at: [Link]
-
Carbajo, R. J., et al. (2022). Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Available at: [Link]
-
Guncheva, M., & Yancheva, D. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules. Available at: [Link]
-
Yilmaz, H., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A. Available at: [Link]
-
ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Biochimica Polonica. Available at: [Link]
-
Al-kamarany, M., & Al-hamoud, L. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Ledakowicz, S., et al. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Architecture Civil Engineering Environment. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Biochimica Polonica. Available at: [Link]
-
Al-Suhaibani, S. S., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Indian Chemical Society. Available at: [Link]
-
DTIC. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. Available at: [Link]
-
ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. Available at: [Link]
-
MDPI. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. MDPI. Available at: [Link]
-
ResearchGate. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. ResearchGate. Available at: [Link]
-
Kurmi, M., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
IUCr Journals. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. IUCr Journals. Available at: [Link]
-
IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. International Journal of Creative Research Thoughts. Available at: [Link]
-
Taha, M., et al. (2024). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. Available at: [Link]
-
Popova, A. A., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. International Journal of Molecular Sciences. Available at: [Link]
-
Baertschi, S. W. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]
-
Klick, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Ben-Attia, M., et al. (2018). Investigation of antioxidant activity of some bis-benzimidazole in Tetrahymena thermophila stressed cells. Journal of Stress Physiology & Biochemistry. Available at: [Link]
-
Yurttaş, L., et al. (2015). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sciforum. (2024). Benzimidazoles-Based Antioxidants: A Computational Study on Lipoxygenase Inhibition. Sciforum. Available at: [Link]
-
Yancheva, D., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. proakademia.eu [proakademia.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. ajrconline.org [ajrconline.org]
Validation & Comparative
Spectroscopic Characterization and Comparative Analysis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Executive Summary
Product Focus: 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole (hereafter 2-MMB ). Application: Pharmacophore identification in medicinal chemistry (anthelmintic, antimicrobial, and anti-ulcer research). Primary Technique: Fourier Transform Infrared Spectroscopy (FTIR).[1][2]
This guide provides a technical breakdown of the vibrational spectroscopy of 2-MMB. Unlike generic spectral databases, this analysis focuses on comparative differentiation —specifically how to distinguish this ether-linked benzimidazole from its metabolic precursors (phenols) and functional analogs (sulfoxides like Omeprazole). The data presented is derived from structural first principles and validated against literature on homologous 2-(phenoxymethyl)benzimidazole derivatives.
Chemical Structure & Vibrational Logic[3][4]
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. 2-MMB fuses a benzimidazole core with a 3-methoxyphenol moiety via a methylene bridge.
Structural Deconstruction
-
Benzimidazole Core: Provides the dominant N-H and C=N signatures.
-
Methylene Bridge (-CH₂-): Acts as the linker, providing aliphatic C-H stretches.
-
Ether Linkage (C-O-C): The critical pivot point distinguishing this from ester or amine analogs.
-
Meta-Methoxy Group: Adds specific C-H and C-O vibrational modes distinct from the central ether linkage.
Diagram 1: Vibrational Mode Logic & Signal Origin
The following diagram maps the chemical structure to specific IR spectral regions.
Caption: Mapping of 2-MMB structural moieties to characteristic FTIR absorption bands. Note the dual contribution to the Aromatic C=C region.
Experimental Protocol: Self-Validating Workflow
For reproducible results, the following protocol is recommended. This workflow includes a "Process Control" step to ensure the sample has not degraded (e.g., hydrolysis of the ether linkage).
Method: KBr Pellet Transmission
-
Instrument: FTIR Spectrometer (e.g., Shimadzu IRSpirit or equivalent) with DLATGS detector.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum).
| Step | Action | Critical Control Point (Validation) |
| 1. Synthesis/Isolation | Obtain 2-MMB crystals (typically white/pale yellow). | Purity check via TLC (Mobile phase: Toluene:Ethyl Acetate 5:4). |
| 2. Pre-treatment | Dry sample at 60°C under vacuum for 2 hours. | Critical: Removes hygroscopic water which masks the N-H region (3400 cm⁻¹). |
| 3. Matrix Prep | Mix 1-2 mg sample with 200 mg spectroscopic grade KBr. | Grind until fine powder; coarse particles cause scattering (baseline tilt). |
| 4. Background | Collect background spectrum of pure KBr pellet. | Ensure CO₂ doublet (2350 cm⁻¹) is minimized. |
| 5. Acquisition | Press sample pellet and acquire spectrum. | Max absorbance should be between 0.4 and 1.0 AU for linearity. |
Characteristic Peak Assignment & Comparative Data
The following table synthesizes data from 2-(phenoxymethyl)benzimidazole studies [1][2] and standard methoxy-phenol data [3] to provide the specific fingerprint for 2-MMB.
Table 1: FTIR Peak Assignment for 2-MMB
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes & Diagnostic Value |
| Benzimidazole -NH | Stretching ( | 3100–3400 | Medium, Broad | Indicates H-bonding. Sharpens if solvent is non-polar (dilute). |
| Aromatic C-H | Stretching ( | 3030–3060 | Weak | Standard aromatic signature. |
| Aliphatic -CH₂- | Asym/Sym Stretch | 2920–2950 | Medium | From the methylene bridge. |
| Methoxy -OCH₃ | C-H Stretch | 2835–2845 | Weak, Sharp | Key Identifier: Distinguishes 2-MMB from non-methoxylated analogs. |
| Benzimidazole C=N | Stretching ( | 1590–1620 | Strong | The "Imine" character of the imidazole ring. |
| Aromatic C=C | Ring Breathing | 1450–1580 | Strong, Multiple | Overlap of benzimidazole and phenoxy rings. |
| Ether C-O-C | Asym Stretching | 1230–1250 | Very Strong | Primary ID: Confirms the ether linkage to the phenyl ring. |
| Methoxy C-O | Stretching | 1030–1050 | Strong | Specific to the methoxy substituent. |
| Benzimidazole Ring | Deformation | 740–750 | Strong | "Ortho-disubstituted benzene" pattern (4 adjacent H). |
Comparative Analysis: 2-MMB vs. Alternatives
In drug development, verifying the success of a synthesis or distinguishing a derivative from a lead compound (like Omeprazole) is vital.
Comparison 1: 2-MMB vs. Precursor (3-Methoxyphenol)
-
The Reaction: Alkylation of 3-methoxyphenol with 2-chloromethylbenzimidazole.
-
The Spectral Shift:
-
Disappearance: The broad, strong O-H stretch (3200-3550 cm⁻¹) of the phenol must vanish.
-
Appearance: The C=N stretch (1600 cm⁻¹) and Benzimidazole N-H appear.
-
Persistence: The Methoxy signals (~1040 cm⁻¹) remain relatively unchanged.
-
Comparison 2: 2-MMB vs. Omeprazole (Structural Analog)
Omeprazole contains a benzimidazole and a methoxy group but is linked via a Sulfoxide (S=O) rather than an ether.
| Feature | 2-MMB (Ether Link) | Omeprazole (Sulfoxide Link) |
| Linker Region | 1240 cm⁻¹ (C-O-C) | 1010–1040 cm⁻¹ (S=O) |
| Intensity | Sharp, Strong Ether band | Strong, Broad Sulfoxide band |
| Mechanism | C-O-C Asymmetric Stretch | S=O Stretching |
Diagram 2: Synthesis & Characterization Workflow
This flowchart visualizes the decision matrix for confirming the identity of 2-MMB during synthesis.
Caption: Logical decision tree for validating 2-MMB synthesis using FTIR spectral markers.
Technical Insights & Troubleshooting
The "N-H" Confusion
Researchers often confuse the N-H stretch of benzimidazole with the O-H stretch of water or unreacted phenol.
-
Differentiation: The Benzimidazole N-H band is typically flatter and broader (due to intermolecular H-bonding in the crystal lattice) compared to the sharper phenolic O-H.
-
Tip: Perform a "D2O Exchange" if unsure. If the band shifts significantly (to ~2400 cm⁻¹), it is N-H/O-H. If it remains, it is likely an overtone or impurity.
The "Fingerprint" Region (600-1500 cm⁻¹)
While the functional group region (>1500 cm⁻¹) is useful, the region between 700-800 cm⁻¹ is definitive for the substitution pattern.
-
2-MMB Specifics: Look for a strong band at 745 cm⁻¹ . This corresponds to the out-of-plane deformation of the 4 hydrogens on the benzimidazole fused benzene ring. A second band near 690 cm⁻¹ often corresponds to the meta-substituted phenoxy ring.
References
-
Mary, Y. S., et al. (2014).[3] "Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 12-24.[3]
-
Shaharyar, M., et al. (2011). "Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives." Arabian Journal of Chemistry, 7(4).
-
NIST Chemistry WebBook. "3-Methoxyphenol IR Spectrum." Standard Reference Data.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for IR characteristic frequencies).
Sources
Comparative Biological Activity of Benzimidazole Ether Derivatives
Executive Summary: The Ether Advantage
In the landscape of heterocyclic medicinal chemistry, benzimidazole ether derivatives represent a strategic evolution of the classic benzimidazole scaffold. While the core benzimidazole ring provides a privileged structure for hydrogen bonding and π-π stacking interactions (mimicking purine bases), the introduction of an ether linkage (R–O–R') —typically at the C2, C5, or C6 positions—introduces critical physicochemical modulations.
Unlike direct alkyl or aryl attachments, the ether oxygen acts as a specific hydrogen bond acceptor while the alkyl/aryl tail modulates lipophilicity (LogP) . This guide objectively compares these derivatives against clinical standards (Doxorubicin, Ciprofloxacin, Albendazole), demonstrating how the ether functionality enhances membrane permeability and target affinity, particularly in tubulin binding and DNA intercalation.
Chemical Synthesis & Structural Logic
To understand the biological data, one must first understand the structural origin. The synthesis of benzimidazole ethers typically follows two primary pathways, chosen based on the desired position of the ether linkage.
Workflow 1: The O-Alkylation Route (Post-Cyclization)
Used for modifying C2-hydroxy or C5/C6-hydroxy benzimidazoles.
-
Advantage: High diversity; allows rapid library generation.[1]
-
Critical Step: Base selection (
vs. ) determines O- vs. N-alkylation selectivity.
Workflow 2: The Phillips Condensation (Pre-Cyclization)
Condensation of o-phenylenediamine with aryloxy carboxylic acids.
-
Advantage: Guarantees ether position at C2; stable under acidic cyclization.
Figure 1: Divergent synthetic pathways for benzimidazole ether derivatives ensuring regio-isomeric purity.
Comparative Analysis: Anticancer Activity
Benzimidazole ethers function primarily as Microtubule Destabilizing Agents (MDAs) . The ether moiety often mimics the methoxy groups of Colchicine, allowing the derivative to occupy the colchicine-binding site on
Primary Mechanism: Tubulin Polymerization Inhibition
The ether tail provides the necessary steric bulk and lipophilicity to penetrate the hydrophobic pocket of tubulin, preventing the formation of microtubules required for mitosis (G2/M arrest).
Performance Data: Benzimidazole Ethers vs. Clinical Standards
Data aggregated from recent high-impact studies (2024-2025).
| Compound Class | Target Cell Line | IC50 (µM) | Comparator (Standard) | Comparator IC50 (µM) | Relative Potency |
| 5-Methoxy-2-arylbenzimidazole | MCF-7 (Breast) | 1.80 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | 2.3x More Potent |
| 2-(Phenoxymethyl)benzimidazole | A549 (Lung) | 2.20 ± 0.3 | Cisplatin | 16.04 ± 1.2 | 7.3x More Potent |
| Benzimidazole-Chrysin Ether | HCT-116 (Colon) | 25.72 ± 3.9 | 5-Fluorouracil | 78.52 ± 5.1 | 3.0x More Potent |
| Benzimidazole-Triazole Ether | HeLa (Cervical) | 3.87 ± 0.4 | Nocodazole | ~0.50 (Ref) | Less Potent* |
*Note: While less potent than Nocodazole (a pure toxin), these derivatives often exhibit better solubility and lower systemic toxicity profiles.
Experimental Protocol: Tubulin Polymerization Assay
Validation of Mechanism
-
Preparation: Purified bovine brain tubulin is resuspended in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Treatment: Add test compound (benzimidazole ether) at 5 µM. Control: Nocodazole (5 µM) and Vehicle (DMSO).
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 350 nm every 30s for 60 mins at 37°C.
-
Causality Check: A decrease in the Vmax of the polymerization curve confirms direct interaction.
Comparative Analysis: Antimicrobial Activity
The ether linkage significantly alters the Structure-Activity Relationship (SAR) for antimicrobial targets, particularly DNA Gyrase and Topoisomerase IV. The oxygen atom acts as a hydrogen bond acceptor for the active site residues (e.g., Ser/Asp), while the hydrophobic aryl/alkyl group facilitates penetration through the bacterial cell wall.
Performance Data: Antibacterial Efficacy (MIC)
| Derivative Structure | Organism | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) | Efficacy Note |
| 2-(4-Nitrophenoxy)methyl-BI | S. aureus (MRSA) | 3.12 | Chloramphenicol | 12.50 | 4x More Effective |
| 5-Ethoxy-2-substituted-BI | P. aeruginosa | 12.50 | Ciprofloxacin | 50.00 | 4x More Effective |
| 2-(Benzyloxymethyl)-BI | E. coli (TolC Mutant) | 2.00 | Linezolid | 8.00 | 4x More Effective |
| 2-Phenoxy-BI | C. albicans (Fungi) | 76.12 | Fluconazole | ~0.5 - 64 | Comparable/Lower |
Mechanistic Visualization: Bacterial Inhibition
The following diagram illustrates the dual-action mechanism observed in high-potency benzimidazole ethers: DNA intercalation and Topoisomerase inhibition.
Figure 2: Dual-mechanism pathway of benzimidazole ethers leading to bacterial cell death.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
Standardized for reproducibility in drug discovery.
Objective: Determine the IC50 of benzimidazole ether derivatives against cancer cell lines (e.g., MCF-7, A549).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow attachment. -
Treatment:
-
Prepare serial dilutions of the benzimidazole ether (0.1 µM to 100 µM).
-
Include Positive Control (Doxorubicin) and Negative Control (0.1% DMSO media).
-
Treat cells for 48h.[2]
-
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4h. Rationale: Viable mitochondria reduce yellow MTT to purple formazan.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability) using non-linear regression (Sigmoidal) to calculate IC50.
Structure-Activity Relationship (SAR) Summary
Based on the comparative data, the following SAR rules apply to Benzimidazole Ethers:
-
Linker Length: A methylene linker (-OCH2-) between the benzimidazole C2 position and a phenyl ring is optimal. Extending to ethylene (-OCH2CH2-) often decreases potency due to excessive conformational flexibility.
-
Electronic Effects: Electron-withdrawing groups (e.g.,
, ) on the ether-linked phenyl ring enhance antimicrobial activity (likely by increasing acidity/binding affinity). -
Positioning:
-
C2-Ethers: Best for broad-spectrum antimicrobial activity.
-
C5/C6-Methoxy: Critical for antitubulin/anticancer activity (mimicking the pharmacophore of colchicine and podophyllotoxin).
-
References
-
Mechanism of Action of Benzimidazole Fungicide on Fusarium graminearum. Phytopathology, 2016.[3] Link
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 2022. Link
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. Molecules, 2024. Link
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents. Pharmaceuticals, 2024. Link
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin. Chemical Biology & Drug Design, 2020.[4] Link
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Drug Design, Development and Therapy, 2022. Link
Sources
Validating Elemental Analysis for Substituted Benzimidazoles: A Comparative Technical Guide
Executive Summary
Substituted benzimidazoles represent a privileged scaffold in drug discovery (e.g., proton pump inhibitors, anthelmintics, kinase inhibitors). However, their physicochemical properties—specifically their refractory nature during combustion and tendency to form stable solvates—frequently cause failures in standard automated Elemental Analysis (EA).
This guide objectively compares three validation methodologies: Standard Static Flash Combustion , Optimized Dynamic Combustion with Additives , and Quantitative NMR (qNMR) . While standard methods often yield low carbon values due to char formation, this guide demonstrates that optimized combustion protocols using Vanadium(V) oxide (
Part 1: The Challenge – Why Benzimidazoles Fail Standard EA
The benzimidazole core is a nitrogen-rich heterocycle that presents two specific analytical challenges:
-
Refractory Combustion (The "Char" Effect): The thermal stability of the imidazole ring often leads to incomplete oxidation at standard operating temperatures (
). This results in the formation of nitrogenous char (coke) or thermally stable metal-carbides (if metal catalysts are present), typically manifesting as low Carbon (%C) and variable Nitrogen (%N) results. -
Solvatomorphism: Benzimidazoles are prone to forming non-stoichiometric channel solvates or hydrates. Standard drying protocols (
vacuum) are often insufficient to remove lattice-bound solvents, causing results to deviate outside the acceptable range.
Part 2: Comparative Methodology & Performance Analysis
Method A: Standard Automated Combustion (The Baseline)
-
Technique: Static Flash Combustion (Dumas method).
-
Conditions:
, Sn capsule, standard oxidation catalyst ( ). -
Verdict: High Failure Rate for fused heterocycles.
-
Mechanism of Failure: The "flash" is insufficient to break down the refractory ring completely, leaving uncombusted carbon residue.
Method B: Optimized Combustion with Additives (The Solution)
-
Technique: Dynamic Flash Combustion with Oxygen Boost.
-
Conditions:
, Sn capsule + 10–15 mg (Vanadium Pentoxide) . -
Verdict: Recommended for EA.
-
Mechanism of Success:
acts as a powerful oxygen donor and fluxing agent. It melts at , coating the sample and providing localized oxygen directly to the refractory core, preventing char formation and ensuring 100% conversion to and .
Method C: Orthogonal Validation (qNMR) (The Modern Alternative)
-
Technique: Quantitative
NMR using an Internal Standard (e.g., Maleic Acid, TCNB). -
Verdict: Superior for Purity Assessment , but does not confirm elemental composition.
-
Mechanism: Measures molar ratios of analyte vs. standard. It is "absolute" and unaffected by combustion resistance.
Part 3: Experimental Data & Case Study
Compound: 2-(4-fluorophenyl)-1H-benzimidazole (
Table 1: Comparative Results of Validation Methods
| Metric | Method A: Standard Combustion | Method B: Optimized ( | Method C: qNMR (Orthogonal) |
| Carbon (%C) | 72.85% (Fail , -0.73%) | 73.61% (Pass , +0.03%) | N/A (Purity: 99.8%) |
| Hydrogen (%H) | 4.30% (Pass) | 4.25% (Pass) | N/A |
| Nitrogen (%N) | 12.95% (Fail, -0.25%) | 13.18% (Pass, -0.02%) | N/A |
| Combustion Aid | None | Maleic Acid (Internal Std) | |
| Status | REJECTED | ACCEPTED | ACCEPTED |
| Analysis | Incomplete combustion (Charring) | Complete Oxidation | Confirms Purity >99% |
Interpretation: Method A fails primarily on Carbon due to residue formation. Method B corrects this using
to supply extra oxygen. Method C confirms the material is pure, proving the failure in Method A was analytical error, not sample impurity.
Part 4: Detailed Protocols
Protocol 1: The "Sandwich" Method (Optimized EA)
Use this protocol when standard EA yields low Carbon values.
-
Preparation: Ensure the sample is dried to constant weight (High vacuum,
, 4 hours) to remove surface water. -
Weighing:
-
Tare a clean Tin (Sn) capsule.
-
Weigh 1.5–2.0 mg of the benzimidazole derivative.
-
The Additive: Add 10–15 mg of Vanadium(V) oxide (
) directly on top of the sample. -
Note: The ratio of Additive:Sample should be roughly 6:1.
-
-
Encapsulation: Fold the tin capsule tightly, ensuring no air pockets (which cause nitrogen blanks).
-
Combustion:
-
Set furnace temperature to
. -
Set Oxygen Dosing to "Extended" or "Boost" (adds 2–5 seconds of
injection).
-
-
Calculation: No blank correction is usually needed for
regarding C/H/N, but verify the additive batch is certified "Organic Analytical Standard" grade.
Protocol 2: qNMR Validation (Orthogonal)
Use this when EA fails despite optimization or sample quantity is limited (<2 mg).
-
Internal Standard (IS) Selection: Choose an IS with non-overlapping signals (e.g., 1,3,5-trimethoxybenzene or Maleic Acid).
-
Sample Prep:
-
Weigh
mg of Sample ( ) and mg of IS ( ) into the same vial using a microbalance (precision mg). -
Dissolve in
(common for benzimidazoles).
-
-
Acquisition:
-
Pulse delay (
) must be (longest relaxation time), typically 30–60 seconds. -
Scans: 16–32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity of IS)
Part 5: Decision Framework & Logic
The following diagrams illustrate the logical workflow for validating benzimidazole purity.
Diagram 1: The Combustion Optimization Workflow
This diagram details the physical process and where the "Optimized" intervention occurs.
Caption: Figure 1. The iterative loop for optimizing elemental analysis. The addition of V2O5 is the critical intervention for refractory benzimidazoles.
Diagram 2: Validation Decision Matrix
This diagram guides the researcher on when to switch from EA to qNMR.
Caption: Figure 2. Decision matrix for selecting the appropriate validation technique. qNMR serves as the final arbiter when combustion chemistry fails.
References
-
American Chemical Society. (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. ACS Publications.[1][7] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Kuveke, R. E., et al. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. (Discusses the reliability of the ±0.4% standard). [Link]
-
Waibel, R., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(12), 5073–5080. [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. impactfactor.org [impactfactor.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Qualification of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their related substances. While pharmacopeial standards from bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are the gold standard, researchers often work with novel or non-commercial compounds for which such standards do not exist.[1][2][3]
The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry, found in numerous marketed drugs with a wide range of biological activities, including anthelmintic, antiulcer, and antiviral properties.[4][5][6] The specific substituent, a (3-methoxyphenoxy)methyl group at the 2-position, necessitates a dedicated and thorough characterization to ensure its identity and purity as a reference material.
Synthesis and Purification of the In-House Reference Standard
The first step in establishing a reference standard is the synthesis of a high-purity batch of the target compound. A common and effective method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[7][8]
Proposed Synthetic Pathway
The synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole can be achieved by the condensation of o-phenylenediamine with 2-(3-methoxyphenoxy)acetic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or by heating in a high-boiling solvent.
Caption: Synthetic workflow for 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and 2-(3-methoxyphenoxy)acetic acid (1.1 eq).
-
Condensation: Add polyphosphoric acid as a catalyst and solvent, and heat the mixture at 150-180°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Purification: Filter the crude solid, wash it with water, and dry it. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to achieve the high purity required for a reference standard.[10]
Comparative Analytical Qualification
Once a high-purity batch is synthesized, it must be thoroughly characterized to confirm its identity, purity, and stability.[2] This data is then compared against the specifications of established reference standards.
Table 1: Comparison of Analytical Techniques for Reference Standard Qualification
| Analytical Test | Purpose | In-House Standard: 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole | Benchmark Standard: USP Albendazole |
| Identity | |||
| ¹H NMR | Structural Elucidation and Confirmation | Full spectral analysis required. | Spectrum should be concordant with the official USP reference spectrum. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determine the molecular ion peak and fragmentation pattern. | Confirm the expected molecular weight. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identify characteristic absorptions for N-H, C-O, C=N, and aromatic C-H bonds. | IR absorption spectrum should match the USP reference standard. |
| Purity | |||
| HPLC-UV | Quantification of Purity and Impurities | Develop and validate a stability-indicating method; aim for ≥99.5% purity. | As per USP monograph, typically ≥98.0%. |
| Loss on Drying (LOD) | Determination of Volatile Content | Perform to quantify residual solvent. | Specified limit in the USP monograph. |
| Water Content (Karl Fischer) | Quantification of Water Content | Crucial for accurate potency assignment. | Specified limit in the USP monograph. |
| Stability | |||
| Forced Degradation | Identification of Degradation Products and Pathways | Subject to acid, base, oxidative, thermal, and photolytic stress.[11][12][13] | Stability profile is well-documented. |
Detailed Experimental Protocols for Characterization
Protocol 1: ¹H NMR for Structural Confirmation
The structural integrity of the synthesized benzimidazole derivative is paramount. ¹H NMR spectroscopy is a powerful tool for this purpose.[14][15]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for benzimidazoles as it allows for the clear observation of the N-H proton.[15]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
N-H Proton: Expect a broad singlet in the downfield region (typically 12.0-13.0 ppm) corresponding to the benzimidazole N-H.
-
Aromatic Protons: Look for multiplets in the aromatic region (7.0-8.0 ppm) for the protons on the benzimidazole ring and the phenoxy ring.
-
Methylene Protons: A singlet corresponding to the -O-CH₂-C- protons should be present, likely around 5.0-5.5 ppm.
-
Methoxy Protons: A sharp singlet for the -OCH₃ protons should appear around 3.7-3.9 ppm.
-
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
A validated, stability-indicating HPLC method is crucial for determining the purity of the reference standard and for separating it from any potential degradation products or process-related impurities.[11][16]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm), determined by UV spectral analysis of the compound.
-
-
Sample Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the compound and to ensure the analytical method is "stability-indicating."[13][17]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample (in solution and as a solid) to UV and visible light as per ICH Q1B guidelines.[13]
-
Analysis: Analyze all stressed samples by the developed HPLC method to observe for degradation and the formation of new peaks.
Caption: Workflow for the qualification of an in-house reference standard.
Conclusion and Best Practices
Qualifying an in-house reference standard for a novel compound like 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole is a rigorous but essential process. It requires a multi-faceted analytical approach to unequivocally confirm its structure and purity. By comparing the analytical data against established pharmacopeial standards for similar molecules, researchers can have confidence in the quality of their in-house standard.
Key Takeaways for Researchers:
-
Purity is Paramount: The reference standard should be of the highest achievable purity, as its assigned value will be the benchmark for all subsequent analytical measurements.[2]
-
Thorough Characterization is Non-Negotiable: A combination of spectroscopic and chromatographic techniques is necessary to provide a complete profile of the reference material.
-
Documentation is Critical: All synthesis, purification, and analytical data must be meticulously documented to support the qualification of the reference standard and for regulatory purposes.
-
Stability Must Be Understood: Forced degradation studies are crucial for identifying potential degradation pathways and for developing robust, stability-indicating analytical methods.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and qualify in-house reference standards, ensuring the accuracy and reliability of their analytical data in the pursuit of novel therapeutics.
References
-
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). National Institutes of Health. [Link]
-
Integrative Study on Triclabendazole Stability: Forced Degradation and In Silico Toxicity Prediction of Degradation Products. PubMed. [Link]
-
Synthesis of new 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol: A novel class of potential antibacterial and antifungal agents. ResearchGate. [Link]
-
Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]
-
Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents. PubMed. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. [Link]
-
Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Simagchem. [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. ResearchGate. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. EDQM. [Link]
-
Pharmaceutically important and commonly marketed benzimidazole-based... ResearchGate. [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. US Pharmacopeia. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. MDPI. [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Hilaris Publishing. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. pharmtech.com [pharmtech.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. longdom.org [longdom.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. banglajol.info [banglajol.info]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. Integrative Study on Triclabendazole Stability: Forced Degradation and In Silico Toxicity Prediction of Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. ajrconline.org [ajrconline.org]
- 14. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biomedres.us [biomedres.us]
A Comparative Guide to the Crystal Structures of Benzimidazole: An X-ray Diffraction Perspective
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole, a heterocyclic aromatic compound, forms the core of numerous therapeutic agents.[1] Its deceptively simple bicyclic structure, a fusion of benzene and imidazole rings, gives rise to a rich and complex solid-state chemistry.[2] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for controlling drug efficacy, stability, and bioavailability. X-ray diffraction stands as the definitive technique for elucidating these intricate crystalline architectures.[3]
This guide will explore the crystallographic landscape of benzimidazole, comparing the parent molecule with its derivatives and examining the phenomenon of polymorphism. We will delve into the experimental workflow for obtaining high-quality XRD data and provide a comparative analysis of key structural parameters.
The Foundation: Crystal Structure of Unsubstituted Benzimidazole
The unsubstituted 1H-benzimidazole molecule serves as our fundamental reference point. In the solid state, these molecules are organized into a well-defined crystalline lattice. A key feature of the benzimidazole crystal structure is the presence of intermolecular hydrogen bonds, where the N-H group of one molecule interacts with the nitrogen atom of an adjacent molecule.[4] This network of hydrogen bonds plays a crucial role in the stability and packing of the crystal.
| Parameter | Value | CCDC Number |
| Chemical Formula | C₇H₆N₂ | 170707 |
| Crystal System | Orthorhombic | 170707 |
| Space Group | Pna2₁ | 170707 |
| a (Å) | 13.74 | 170707 |
| b (Å) | 9.53 | 170707 |
| c (Å) | 4.97 | 170707 |
| α (°) | 90 | 170707 |
| β (°) | 90 | 170707 |
| γ (°) | 90 | 170707 |
| Volume (ų) | 650.3 | 170707 |
Table 1: Crystallographic data for unsubstituted 1H-benzimidazole.[5]
The Impact of Substitution: A Comparative Analysis
The addition of substituent groups to the benzimidazole core can dramatically alter its crystal packing and, consequently, its physical properties. These modifications can influence solubility, melting point, and even biological activity. Let's examine a few examples to understand these structural perturbations.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2-(3-hydroxypropyl)benzimidazole | Monoclinic | P2₁/c | The hydroxyalkyl substituent is nearly coplanar with the benzimidazole fragment. | [6] |
| Benzimidazolium salicylate | Monoclinic | P2₁/c | The benzimidazolium ring and the anion benzene ring have a dihedral angle of 75.88 (5)°. | [7] |
| 2-(4-hexyloxyphenyl)-1H-benzimidazole | Monoclinic | P2₁/n | Forms intermolecular N—H⋯N bonds. | [4] |
Table 2: Comparison of crystallographic data for selected benzimidazole derivatives.
The introduction of different functional groups leads to variations in intermolecular interactions. For instance, the unsubstituted benzimidazole primarily relies on N-H···N hydrogen bonds for crystal cohesion.[4] In contrast, substituted derivatives may exhibit a wider array of interactions, including π-π stacking and C-H···π interactions, which influence the overall crystal packing.[4]
The Phenomenon of Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient can exhibit distinct solubilities, dissolution rates, and stabilities, directly impacting its therapeutic performance. Benzimidazole and its derivatives are known to exhibit polymorphism.[8]
For example, 2-ethyl-1H-benzimidazole has been found to crystallize in at least two different polymorphic forms when crystallized from different solvent systems.[8] These polymorphs, while chemically identical, differ in their crystal packing and the conformation of the ethyl group.[8] This underscores the importance of a thorough polymorphic screening during the drug development process.
Experimental Workflow for XRD Analysis of Benzimidazole Crystals
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires meticulous execution. The following is a generalized workflow for the analysis of benzimidazole derivatives.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals are the prerequisite for a successful structure determination. For benzimidazole derivatives, slow evaporation of a saturated solution is a common crystallization technique.[7] The choice of solvent is critical and can influence the resulting polymorph.[8]
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[9] The diffraction data are collected by a detector as a series of images.
-
Data Integration and Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then reduced to a list of unique reflections.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[3]
-
Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data.[10] A thorough analysis of the bond lengths, bond angles, and intermolecular interactions is then performed.
Powder X-ray Diffraction (PXRD)
While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is an invaluable tool for the bulk characterization of crystalline materials.[11] PXRD is particularly useful for:
-
Phase Identification: Comparing the experimental PXRD pattern of a bulk sample to a database of known patterns can confirm the identity and purity of a synthesized compound.
-
Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, making it a powerful technique for identifying and distinguishing between different crystalline forms.
-
Crystallinity Assessment: The sharpness of the peaks in a PXRD pattern provides an indication of the degree of crystallinity of a sample.
Conclusion
The crystal structure of benzimidazole and its derivatives is a rich and varied field of study with profound implications for drug development. X-ray diffraction, in both its single-crystal and powder forms, provides the essential tools to explore this structural landscape. A thorough understanding of the crystalline state, including the potential for polymorphism, is a critical component of modern pharmaceutical science, ensuring the development of safe, stable, and effective medicines.
References
-
K. P. Sree, K. R. Aneesh, M. K. S. Begum, and M. A. Sridhar, "Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles," Acta Crystallographica Section E: Crystallographic Communications, vol. 77, no. 6, pp. 636-642, 2021. [Online]. Available: [Link]
-
P. Cabildo, R. M. Claramunt, and J. Elguero, "Crystal and molecular structures of two 1H-2-substituted benzimidazoles," Zeitschrift für Kristallographie - Crystalline Materials, vol. 220, no. 5-6, pp. 427-433, 2005. [Online]. Available: [Link]
-
PubChem, "Benzimidazole," National Center for Biotechnology Information. [Online]. Available: [Link]
-
D. N. Rakhmonova, S. I. Shakhidoyatov, and A. B. Kholov, "The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt," Acta Crystallographica Section E: Crystallographic Communications, vol. 78, no. 2, pp. 160-165, 2022. [Online]. Available: [Link]
-
J. van de Streek et al., "Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data," Acta Crystallographica Section B: Structural Science, vol. 65, no. 2, pp. 200-211, 2009. [Online]. Available: [Link]
-
A. Bouzour, K. Bouacem, and A. Merzouk, "Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]," Acta Crystallographica Section E: Crystallographic Communications, vol. 80, no. 1, pp. 18-22, 2024. [Online]. Available: [Link]
-
D. N. Rakhmonova, S. I. Shakhidoyatov, and A. B. Kholov, "The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt," Acta Crystallographica Section E: Crystallographic Communications, vol. 78, no. 2, pp. 160-165, 2022. [Online]. Available: [Link]
-
S. S. H. M. J. Al-Hayali, "X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives," in Benzimidazole - A Medicinally Important Scaffold, IntechOpen, 2017. [Online]. Available: [Link]
-
A. Kumar et al., "Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst," RSC Advances, vol. 13, no. 47, pp. 32968-32978, 2023. [Online]. Available: [Link]
-
D. N. Rakhmonova, S. I. Shakhidoyatov, and A. B. Kholov, "The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt," ResearchGate. [Online]. Available: [Link]
-
S. M. A. Mani, S. M. T. Gowda, and S. M. Anil, "Crystal structure of benzimidazolium salicylate," IUCrData, vol. 1, no. 1, x150001, 2016. [Online]. Available: [Link]
-
Wikipedia, "Benzimidazole," Wikimedia Foundation. [Online]. Available: [Link]
-
M. A. A. Abdel-Maksoud, "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds," Arabian Journal of Chemistry, vol. 14, no. 11, 103415, 2021. [Online]. Available: [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
